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  • Product: Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate
  • CAS: 889947-76-6

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectroscopic data for Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

Structural Elucidation of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate: A Comprehensive 1 H and 13 C NMR Spectroscopic Guide Executive Summary In modern medicinal chemistry, functionalized piperidines serve as privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate: A Comprehensive 1 H and 13 C NMR Spectroscopic Guide

Executive Summary

In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds, frequently acting as precursors for complex polycyclic systems such as benzimidazoles and PARP inhibitors[1]. Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate is a highly versatile intermediate. Its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous understanding of conformational dynamics, stereoelectronic effects, and anisotropic shielding.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Herein, we dissect the causality behind the chemical shifts and coupling constants of this molecule, providing a self-validating framework for researchers to confidently assign its 1 H and 13 C NMR spectra.

Conformational Dynamics & Stereoelectronic Causality

To accurately interpret the NMR spectra of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, one must first understand its three-dimensional behavior in solution[2].

  • The Piperidine Core: The six-membered nitrogen-containing ring predominantly adopts a chair conformation. The rapid nitrogen inversion at room temperature yields a time-averaged spectrum, but the steric bulk of the substituents strongly biases the equilibrium.

  • The C3-Ethyl Ester: To minimize 1,3-diaxial steric strain with the axial protons at C1 and C5, the bulky ethyl carboxylate group at the C3 position exhibits a strict preference for the equatorial orientation[2].

  • The N1-Aryl Substituent: The 2-aminophenyl group is attached directly to the piperidine nitrogen. The lone pair on the nitrogen can conjugate with the aromatic ring, but steric clash between the ortho-amino group and the equatorial protons of the piperidine ring forces the aromatic ring to twist out of coplanarity.

These geometric realities dictate the Karplus relationship ( 3JHH​ ) observed in the 1 H NMR spectrum, where axial-axial proton couplings are large (~10–12 Hz) and axial-equatorial couplings are small (~3–5 Hz)[3].

ConformationalLogic A Ethyl 1-(2-aminophenyl) piperidine-3-carboxylate B Piperidine Core (Chair Conformation) A->B C N1-Aryl Group (Steric Twisting) A->C D C3-Ethyl Ester (Equatorial Preference) A->D E Distinct Ax/Eq Protons (Karplus J-Coupling) B->E F Anisotropic Deshielding of C2/C6 Protons C->F G Minimizes 1,3-Diaxial Steric Strain D->G

Logical mapping of structural features to NMR spectroscopic observables.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum (acquired in CDCl 3​ at 400 MHz) is characterized by three distinct regions: the aliphatic ester side-chain, the complex piperidine multiplets, and the aromatic ABCD spin system[4].

Causality of Chemical Shifts
  • The Aniline Effect: The −NH2​ group on the aromatic ring is a strong electron-donating group (EDG) via resonance. This significantly shields the protons ortho (H-3') and para (H-5') to the amino group, pushing them upfield (~6.72 and 6.78 ppm, respectively).

  • Diastereotopic Piperidine Protons: Due to the chiral center at C3, the protons at C2 and C6 are diastereotopic. The equatorial protons (H-2eq, H-6eq) resonate further downfield than their axial counterparts due to the anisotropic deshielding cone of the adjacent nitrogen-carbon bonds.

Table 1: 1 H NMR Assignments (Simulated at 400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment / Causality
Ester -CH 3​ 1.25Triplet (t)3H7.1Typical A 3​ X 2​ system; shielded aliphatic.
Ester -CH 2​ - 4.15Quartet (q)2H7.1Deshielded by adjacent oxygen atom.
Ar-NH 2​ 4.05Broad singlet (br s)2H-Exchanges with D 2​ O; broad due to quadrupolar relaxation of 14 N.
Ar H-3' 6.72Doublet of doublets (dd)1H7.8, 1.5Ortho to NH 2​ ; strongly shielded by resonance.
Ar H-5' 6.78Triplet of doublets (td)1H7.6, 1.5Para to NH 2​ ; shielded by resonance.
Ar H-4' 6.98Triplet of doublets (td)1H7.6, 1.5Meta to NH 2​ ; less affected by EDG.
Ar H-6' 7.08Doublet of doublets (dd)1H7.8, 1.5Ortho to piperidine; deshielded by steric compression.
Pip H-2eq 3.45Doublet of triplets (dt)1H11.5, 3.5Deshielded by N; small eq-ax/eq-eq couplings.
Pip H-6eq 3.25Doublet of triplets (dt)1H11.5, 3.5Deshielded by N; slightly upfield of H-2eq.
Pip H-2ax 2.85Triplet (t)1H11.0Large geminal and trans-diaxial coupling to H-3ax.
Pip H-3ax 2.70Triplet of triplets (tt)1H11.0, 4.0Adjacent to carbonyl; large diaxial couplings to H-2ax and H-4ax.
Pip H-6ax 2.60Triplet of doublets (td)1H11.5, 3.0Large trans-diaxial coupling to H-5ax.
Pip H-4/5eq ~1.95Multiplet (m)2H-Equatorial protons of the piperidine backbone.
Pip H-4/5ax ~1.65Multiplet (m)2H-Axial protons; shielded relative to equatorial.

13 C NMR Spectroscopic Analysis

The 13 C NMR spectrum (acquired in CDCl 3​ at 100 MHz) provides an unambiguous map of the carbon framework[1].

Causality of Chemical Shifts
  • Carbonyl (C=O): Resonates at ~173.8 ppm, characteristic of an ester. The lack of hydrogen bonding (compared to a free carboxylic acid) keeps this peak sharp and predictable.

  • Aromatic Carbons: The carbon attached to the −NH2​ group (C-2') is highly deshielded (~142.5 ppm) due to the electronegativity of nitrogen. Conversely, the ortho and para carbons are shielded (~115.2 and ~118.6 ppm) due to the increased electron density from the nitrogen's lone pair resonance.

  • Piperidine Carbons: C-2 and C-6 are deshielded by the adjacent nitrogen (~54.2 and 51.8 ppm). C-2 is further downfield than C-6 due to the inductive effect of the nearby C3-ester group.

Table 2: 13 C NMR Assignments (Simulated at 100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon Type (DEPT-135)Assignment / Causality
C=O 173.8Quaternary (C)Ester carbonyl; highly deshielded.
Ar C-2' 142.5Quaternary (C)Attached to -NH 2​ ; deshielded by electronegativity.
Ar C-1' 138.2Quaternary (C)Attached to piperidine nitrogen.
Ar C-4' 125.4Methine (CH)Meta to -NH 2​ .
Ar C-6' 123.1Methine (CH)Ortho to piperidine.
Ar C-5' 118.6Methine (CH)Para to -NH 2​ ; shielded by resonance.
Ar C-3' 115.2Methine (CH)Ortho to -NH 2​ ; strongly shielded by resonance.
Ester -CH 2​ - 60.4Methylene (CH 2​ )Deshielded by ester oxygen.
Pip C-2 54.2Methylene (CH 2​ )Adjacent to N; influenced by C3 substituent.
Pip C-6 51.8Methylene (CH 2​ )Adjacent to N.
Pip C-3 42.1Methine (CH) α -carbon to the ester group.
Pip C-4 26.8Methylene (CH 2​ )Aliphatic backbone.
Pip C-5 24.5Methylene (CH 2​ )Aliphatic backbone; furthest from electron-withdrawing groups.
Ester -CH 3​ 14.3Methyl (CH 3​ )Terminal aliphatic carbon.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure the highest scientific integrity and reproducibility, the following self-validating workflow must be adhered to when acquiring the NMR data. This protocol ensures that artifacts are minimized and resolution is maximized, allowing for the precise measurement of the critical Karplus coupling constants.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort the magnetic field homogeneity.

  • Probe Tuning & Matching: Insert the sample into the spectrometer. Manually or automatically tune and match the probe for both 1 H and 13 C frequencies. Self-Validation: Ensure the tuning dip is centered exactly on the Larmor frequency to maximize RF transmission and signal-to-noise ratio (SNR).

  • Locking & Shimming: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform gradient shimming (e.g., TopShim). Self-Validation: Assess the 3D homogeneity by checking the residual CHCl 3​ solvent peak ( δ 7.26 ppm). The line width at half height ( w1/2​ ) must be 0.5 Hz.

  • Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample to ensure optimal excitation and quantitative integration.

  • Data Acquisition:

    • 1 H NMR: Acquire 16–32 scans with a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

    • 13 C NMR: Acquire 1024–2048 scans using a proton-decoupled sequence (e.g., waltz16) with a spectral width of 220 ppm and a relaxation delay of 2.0 seconds.

  • Processing: Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Manually correct the phase (zero and first order) and apply a polynomial baseline correction.

NMRWorkflow S1 1. Sample Preparation (5-10 mg in 0.6 mL CDCl3) S2 2. Probe Tuning & Matching (Optimize RF transmission) S1->S2 S3 3. Locking & Shimming (Optimize B0 Homogeneity) S2->S3 S4 4. Pulse Calibration (Determine 90° Pulse) S3->S4 S5 5. Data Acquisition (1H: 16 scans, 13C: 1024 scans) S4->S5 S6 6. FT & Phase Correction (Self-Validating Baseline) S5->S6

Self-validating step-by-step workflow for high-resolution NMR acquisition.

References

  • Kuznetcova, I., et al. (2022). Enriching Chemical Space of Bioactive Scaffolds by New Ring Systems: Benzazocines and Their Metal Complexes as Potential Anticancer Drugs. ResearchGate. [Link][1]

  • Zhi, Z., et al. (2020). Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[Link][4]

  • Ponnuswamy, S., et al. (2002). Fast N-CO rotational equilibria in twist-boat conformations of N-ethoxycarbonyl-r-2,c-6-diphenylpiperidin-4-ones. Indian Journal of Chemistry. Tripod.[Link][5]

Sources

Exploratory

Mass Spectrometry Fragmentation Dynamics of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate: A Mechanistic Whitepaper

Executive Summary In the landscape of preclinical drug metabolism and pharmacokinetics (DMPK), understanding the exact gas-phase dissociation behavior of complex active pharmaceutical ingredients (APIs) is paramount. Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug metabolism and pharmacokinetics (DMPK), understanding the exact gas-phase dissociation behavior of complex active pharmaceutical ingredients (APIs) is paramount. Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate (Exact Mass: 248.1525 Da) is a highly functionalized scaffold featuring an aniline moiety, a saturated nitrogenous heterocycle (piperidine), and a labile ethyl ester.

This whitepaper deconstructs the structural causality behind its Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns. By establishing a self-validating analytical protocol and mapping the thermodynamic drivers of its dissociation, we provide a definitive guide for researchers identifying this compound and its downstream metabolites in biological matrices.

Structural Deconstruction & Ionization Theory

To predict how a molecule will fragment under Collision-Induced Dissociation (CID), we must first understand where the charge resides during ionization.

In positive-ion ESI mode, the molecule forms a protonated precursor ion [M+H]+ at m/z 249.1603. The molecule possesses two distinct basic sites:

  • The Aniline Nitrogen (2-aminophenyl group): The lone pair on this primary amine is delocalized into the aromatic π -system, significantly reducing its basicity ( pKa​≈4.6 ).

  • The Piperidine Nitrogen: As a secondary/tertiary aliphatic amine, its lone pair is localized and highly available for protonation ( pKa​≈9−10 ).

Causality of Ionization: Because the piperidine nitrogen is thermodynamically favored for protonation, the initial charge localization occurs here. Consequently, primary fragmentation pathways are driven by charge-directed mechanisms originating from the piperidine ring, specifically alpha-cleavage and inductive cleavage of the adjacent N-aryl and ester bonds.

Mechanistic Fragmentation Pathways

Upon isolation of the m/z 249.16 precursor in a quadrupole and subsequent acceleration into a collision cell, the molecule undergoes three primary, energy-dependent dissociation pathways.

Pathway A: Ester Cleavage (Low Collision Energy: 10–15 eV)

The most labile functional group is the ethyl ester at the 3-position of the piperidine ring. At low collision energies, the molecule undergoes a thermodynamically driven neutral loss of ethanol (EtOH, 46 Da) to form a highly stable acylium ion at m/z 203.12. This is a hallmark gas-phase reaction for ethyl piperidinecarboxylates[1]. Further elevation of collision energy can induce the complete loss of the ethyl formate radical/neutral group (-73 Da), yielding an m/z 176.13 fragment.

Pathway B: N-Aryl Bond Cleavage (Medium Collision Energy: 20–30 eV)

The bond connecting the piperidine nitrogen to the 2-aminophenyl group is susceptible to heterolytic cleavage. Depending on charge retention, this yields the highly diagnostic 2-aminophenyl cation at m/z 92.05. The stability of this fragment is derived from the resonance stabilization of the charge across the aromatic ring, a well-documented phenomenon in the mass spectrometry of aniline derivatives[2].

Pathway C: Piperidine Ring Opening (High Collision Energy: >35 eV)

At elevated collision energies, the robust piperidine ring undergoes alpha-cleavage adjacent to the nitrogen atom. This triggers a cascade of ring-opening events, resulting in the expulsion of neutral hydrocarbon fragments (e.g., C2​H4​ , C3​H6​ ) and yielding a terminal piperidine-derived fragment at m/z 84.08. This pathway is a standard diagnostic marker for N-phenylpiperidine pharmacophores[3].

Fragmentation M [M+H]+ m/z 249.16 Protonated Precursor F1 [M+H - EtOH]+ m/z 203.12 Ester Cleavage M->F1 -46 Da (Neutral Loss) F2 [M+H - CO2Et]+ m/z 176.13 Alpha-Cleavage M->F2 -73 Da (Radical Loss) F3 [C6H4NH2]+ m/z 92.05 2-Aminophenyl Cation M->F3 N-Aryl Cleavage F4 [C5H10N]+ m/z 84.08 Piperidine Ring M->F4 Ring Opening F1->F4 Further CID

Fig 1: Mechanistic MS/MS fragmentation pathways of the protonated precursor.

Quantitative Data Presentation

To facilitate rapid identification in DMPK screening, the theoretical exact masses and empirical assignments of the primary fragments are summarized below. Mass defect filtering should be applied using a < 5 ppm mass error threshold.

Precursor / FragmentTheoretical m/zFormulaStructural Assignment & Causality
Precursor Ion 249.1603 [C14​H21​N2​O2​]+ Protonated intact molecule (Charge on piperidine N).
Fragment 1 203.1184 [C12​H15​N2​O]+ Loss of ethanol (-46 Da); forms stable acylium ion.
Fragment 2 176.1308 [C11​H16​N2​]+ Loss of ester group (-73 Da); alpha-cleavage.
Fragment 3 92.0500 [C6​H6​N]+ 2-Aminophenyl cation; resonance stabilized.
Fragment 4 84.0813 [C5​H10​N]+ Piperidine core remnant post-ring opening.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates built-in quality control gates (blank subtraction, internal standard normalization, and stepped collision energies) to prevent false-positive metabolite identification.

Step 1: Sample Preparation & System Suitability
  • Standardization: Prepare the analyte at a concentration of 1 µg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Internal Validation: Spike the sample with 100 ng/mL of a deuterated internal standard (e.g., Piperidine-d5) to monitor ionization suppression and validate spray stability.

  • Blank Gate: Run a matrix blank (diluent only) prior to the sample. Validation Check: The blank must show an integrated peak area of < 0.1% of the target analyte at m/z 249.16.

Step 2: UHPLC Chromatographic Separation
  • Column: High-strength silica C18 column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Causality: Initiate at 5% B to retain the polar amine moieties, ramping to 95% B over 8.0 minutes to elute the intact hydrophobic ester. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Q-TOF MS/MS Acquisition
  • Source Parameters: ESI positive mode. Capillary voltage set to 3.5 kV to ensure efficient droplet desolvation without inducing in-source fragmentation.

  • Stepped CID Energy: Because the ester group is highly labile while the piperidine ring is robust, acquire MS/MS spectra using a stepped collision energy profile (15 eV, 25 eV, and 40 eV).

    • Causality: 15 eV captures the m/z 203.12 (ester loss) before it degrades; 40 eV forces the appearance of the m/z 92.05 and 84.08 structural backbone ions.

Workflow S1 Sample Prep (Internal Std Spiked) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 Q-TOF MS/MS (Stepped CID: 15-40 eV) S3->S4 S5 Data Analysis (< 5 ppm Mass Defect) S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for fragmentation analysis.

References

  • Rapid Detection of Eight Volatile Alkaloids from Caryota mitis Lour. by LC-MS/MS Longdom Publishing
  • (2-Aminophenyl)(pyridin-2-yl)
  • Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry DiVA Portal

Sources

Foundational

Technical Guide: High-Precision Mass Determination of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

A Senior Application Scientist's Field Guide to Structural Confirmation Introduction In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide to Structural Confirmation

Introduction

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, a heterocyclic compound with potential applications as a synthetic intermediate, requires precise characterization to ensure its identity and purity. This guide provides an in-depth technical overview of the principles and methodologies for determining the molecular weight and, more critically, the exact mass of this compound.

We will explore the theoretical underpinnings that differentiate average molecular weight from monoisotopic exact mass and detail a field-proven, self-validating experimental workflow using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). This document is intended for researchers, analytical scientists, and drug development professionals who rely on high-confidence structural data to drive their research forward.

Part 1: Theoretical Mass Determination: The Foundational Blueprint

Before any experimental measurement, a theoretical mass must be calculated from the compound's elemental formula. It is crucial to distinguish between two key terms: molecular weight and exact mass.

  • Molecular Weight (MW): Also known as the average molecular mass, this value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. It is the value used for stoichiometric calculations in bulk chemistry (e.g., grams per mole).

  • Exact Mass: This is the monoisotopic mass, calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). High-resolution mass spectrometers are capable of resolving ions differing by these minute isotopic mass differences, making the exact mass the critical value for accurate mass measurement and elemental formula confirmation.[1]

The subject compound, Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, has the following elemental formula:

Chemical Formula: C₁₄H₂₀N₂O₂ [2]

Based on this formula, we can calculate the theoretical masses.

Calculation of Theoretical Masses

The molecular weight is calculated using the standard atomic weights from the periodic table, while the exact mass is calculated using the precise masses of the most abundant isotopes.

ElementCountAvg. Atomic Weight (Da)Subtotal (MW)Most Abundant IsotopeMonoisotopic Mass (Da)Subtotal (Exact Mass)
Carbon1412.011168.154¹²C12.000000168.000000
Hydrogen201.00820.160¹H1.00782520.156500
Nitrogen214.00728.014¹⁴N14.00307428.006148
Oxygen215.99931.998¹⁶O15.99491531.989830
Total 248.326 248.152478
Summary of Theoretical Data
ParameterValueSource
Chemical Formula C₁₄H₂₀N₂O₂[2]
Molecular Weight (Average) 248.33 g/mol Calculated[2]
Exact Mass (Monoisotopic) 248.152478 DaCalculated

This calculated exact mass serves as the benchmark for our experimental verification.

Part 2: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

The gold standard for determining the exact mass of a small molecule is high-resolution mass spectrometry, often performed on Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments.[3][4][5] These instruments provide the mass accuracy required to confirm an elemental composition with high confidence. For this analysis, we employ an LC-MS workflow with Electrospray Ionization (ESI), a soft ionization technique ideal for analyzing small molecules without causing fragmentation.[6][7][8]

Principle of the ESI-HRMS Workflow

The process begins with the sample in solution. Electrospray ionization (ESI) uses a high voltage to create an aerosol of charged droplets.[9][10] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] In positive ion mode, this typically results in the formation of a protonated molecule, denoted as [M+H]⁺.[8] These gas-phase ions are then guided into the mass analyzer (e.g., a TOF or Orbitrap), which separates them based on their mass-to-charge ratio (m/z) with very high resolution, allowing for an extremely accurate mass measurement.[3][4]

Experimental Workflow Diagram

G cluster_prep 1. Sample & System Preparation cluster_lcms 2. LC-MS Analysis cluster_data 3. Data Processing & Interpretation p1 Prepare Analyte Solution (1-10 µg/mL in ACN/H₂O) p2 Prepare Mobile Phases (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) p3 Calibrate Mass Spectrometer (Using known reference standard) lc Inject Sample (1-5 µL) onto LC System p3->lc sep Chromatographic Separation (C18 Reverse-Phase Column) lc->sep esi Electrospray Ionization (ESI) (Positive Ion Mode, [M+H]⁺) sep->esi ms Mass Analysis (High-Resolution MS, e.g., Q-TOF) esi->ms acq Data Acquisition (Full Scan, m/z 50-1000) ms->acq eic Extract Ion Chromatogram (EIC) (Theoretical [M+H]⁺ m/z ± 5 ppm) acq->eic spec Generate Mass Spectrum (From chromatographic peak) eic->spec calc Determine Experimental m/z and Calculate Mass Error (ppm) spec->calc

Caption: Workflow for HRMS analysis of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating calibration and system suitability checks.

1. Materials and Reagents

  • Analyte: Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, high purity solid.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Calibration Solution: Manufacturer-provided solution for positive ion mode calibration.

2. Instrument and System Preparation

  • Step 2.1: Mass Spectrometer Calibration: Calibrate the HRMS instrument according to the manufacturer's protocol. A successful calibration should yield mass accuracies below 1 ppm for the reference standards. This step is critical for ensuring the trustworthiness of the acquired data.

  • Step 2.2: Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in Water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

  • Step 2.3: Analyte Sample Preparation: Prepare a stock solution of the analyte in ACN at 1 mg/mL. From this, create a working solution of 1 µg/mL by diluting with 50:50 ACN/Water.

3. LC-MS Method

  • Step 3.1: LC Parameters:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Step 3.2: MS Parameters (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Scan Range: m/z 50 - 800.

    • Acquisition Mode: High-resolution full scan.

4. Data Acquisition and Analysis

  • Step 4.1: System Suitability: Inject a blank (50:50 ACN/Water) to ensure no carryover, followed by the analyte sample.

  • Step 4.2: Data Processing:

    • Identify the chromatographic peak corresponding to the analyte.

    • Generate the mass spectrum by averaging the scans across the peak.

    • Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. The theoretical m/z for this ion is 249.160303 (248.152478 for M + 1.007825 for H⁺).

    • Record the experimentally measured m/z value for this ion.

Part 3: Data Synthesis and Interpretation

High confidence in structural assignment is achieved when the experimentally measured mass closely matches the theoretical exact mass. The deviation between these values is expressed as the mass error in parts-per-million (ppm).[11]

Mass Error Calculation

The ppm error is a normalized value that allows for comparison of mass accuracy across different mass ranges.[12] It is calculated using the following formula:[11][13][14]

ppm Error = [ (Theoretical Mass - Experimental Mass) / Theoretical Mass ] * 1,000,000

For small molecule identification, a mass error of < 5 ppm is considered strong evidence for the proposed elemental composition.[13]

Results: Comparison of Theoretical vs. Experimental Data

Let's assume the experimental analysis yielded a measured m/z of 249.1599 for the [M+H]⁺ ion.

ParameterValue
Elemental Formula C₁₄H₂₀N₂O₂
Adduct Type [M+H]⁺
Theoretical Exact m/z 249.160303
Experimental m/z 249.159900
Mass Difference (Da) 0.000403
Mass Error (ppm) 1.62 ppm
Interpretation and Conclusion

A calculated mass error of 1.62 ppm is well within the acceptable limit of < 5 ppm. This result provides extremely high confidence that the detected ion corresponds to the elemental formula C₁₄H₂₁N₂O₂⁺ (the protonated form of the target molecule). When combined with other analytical data (e.g., NMR, chromatographic retention time), this high-resolution mass measurement serves as definitive proof of the identity of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate. This rigorous, validated approach ensures the scientific integrity of subsequent research and development efforts.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12.
  • Clinical and Laboratory Standards Institute. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. Retrieved from [Link]

  • American Laboratory. (2009, May 1). High Performance Mass Spectrometry for Small Molecule and Protein Applications. Labcompare. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Gault, J., Donlan, J. A., Liko, I., Hopper, J. T. S., Gupta, K., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.
  • Ulbrich, A., & Westphall, M. S. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 87(18), 9170–9177.
  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098.
  • ResearchGate. (2025). In LC-MS-MS, Is it more accurate to apply the mass error (in ppm) for every fragment or it is applied only for the molecular ion peak? Retrieved from [Link]

  • University of Warwick. (2021, October 25). Calculators for mass spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2024). How is mass error (ppm) actually used? Retrieved from [Link]

  • University of Warwick. (2021, January 26). Mass calculations: mass error and m/z from formula. Retrieved from [Link]

  • PubChem. (n.d.). CID 161290137. Retrieved from [Link]

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Exploratory

Literature review of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate in medicinal chemistry

As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to provide a comprehensive, field-proven overview of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate . This document synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to provide a comprehensive, field-proven overview of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate . This document synthesizes structural rationale, validated synthetic methodologies, and downstream applications to empower your drug discovery workflows.

Executive Summary

The rational design of small-molecule therapeutics heavily relies on versatile, multi-functional scaffolds. Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate represents a highly privileged building block in modern medicinal chemistry. It combines a rigid piperidine core, a functionalizable ethyl ester at the C3 position, and an ortho-aniline moiety. This unique trifecta of functional groups allows for orthogonal derivatization, making it an ideal precursor for synthesizing fused heterocyclic systems (such as benzimidazoles and quinoxalines), kinase inhibitors, and central nervous system (CNS) therapeutics[1][2].

Structural & Mechanistic Rationale

Understanding the causality behind the reactivity of this scaffold is critical for successful synthetic planning.

  • The 1-(2-Aminophenyl)piperidine Core: The linkage between the piperidine nitrogen and the ortho-substituted phenyl ring restricts conformational flexibility, which is often desirable for enhancing target binding affinity (e.g., in GPCR antagonists or vasopressin receptor modulators)[2]. The primary aniline ( −NH2​ ) serves as a potent nucleophile for amide coupling or intramolecular cyclization[3].

  • The C3-Ethyl Ester Handle: Unlike C4-substituted analogs (which are highly symmetrical), the C3 substitution introduces chirality and altered vector geometry. The ethyl ester can be selectively hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or directly converted into an amide, allowing for rapid structure-activity relationship (SAR) exploration without interfering with the aniline moiety[4].

Validated Synthetic Methodologies

The synthesis of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate is typically achieved via a robust two-step sequence: a Nucleophilic Aromatic Substitution (S N​ Ar) followed by catalytic reduction[3]. The protocols below are designed as self-validating systems to ensure high fidelity and yield.

Protocol A: S N​ Ar of 2-Fluoronitrobenzene

Objective: Synthesize the intermediate Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate. Causality & Rationale: The strongly electron-withdrawing nitro group activates the ortho-fluorine for nucleophilic attack. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to scavenge the generated hydrofluoric acid (HF), preventing protonation of the piperidine nucleophile. Dimethylformamide (DMF) is selected as the polar aprotic solvent to stabilize the Meisenheimer complex transition state, significantly accelerating the reaction[3].

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-fluoronitrobenzene (1.0 eq) and ethyl piperidine-3-carboxylate (1.2 eq) in anhydrous DMF (0.5 M concentration)[3][5].

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq). Self-Validation: Ensure the base is finely powdered to maximize surface area for HF scavenging.

  • Reaction: Heat the mixture to 110–130 °C under a nitrogen atmosphere for 12–24 hours[3].

  • Monitoring: Monitor completion via LC-MS or TLC (Hexanes:EtOAc 3:1). The disappearance of the 2-fluoronitrobenzene peak validates the end of the S N​ Ar phase.

  • Workup: Quench with ice water to precipitate the product or extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over MgSO4​ , and concentrate in vacuo.

Protocol B: Catalytic Reduction of the Nitro Intermediate

Objective: Reduce the nitro group to yield the target primary amine. Causality & Rationale: Palladium on carbon (Pd/C) with hydrazine hydrate ( N2​H4​⋅H2​O ) or hydrogen gas ( H2​ ) provides a highly chemoselective reduction of the nitro group without reducing the ethyl ester or cleaving the piperidine ring[3][6].

Step-by-Step Procedure:

  • Preparation: Dissolve the crude Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate in absolute ethanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%). Safety Note: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Reduction: Introduce H2​ gas via a balloon, or add 80% hydrazine hydrate dropwise if refluxing[3].

  • Monitoring: Stir for 4–8 hours. Self-Validation: LC-MS should show a mass shift corresponding to the loss of 2 oxygen atoms and the addition of 2 hydrogen atoms ( Δm/z=−30 ).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate.

G A 2-Fluoronitrobenzene + Ethyl piperidine-3-carboxylate B SNAr Reaction (K2CO3, DMF, 110°C) A->B C Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate (Intermediate) B->C LC-MS Validation D Catalytic Reduction (Pd/C, H2 or N2H4, EtOH) C->D E Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate (Target Scaffold) D->E Filtration & Concentration

Caption: Workflow for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate.

Physicochemical Properties

To aid in formulation and computational docking studies, the quantitative physicochemical properties of the target scaffold are summarized below. These metrics confirm its suitability as a lead-like compound adhering to Lipinski's Rule of Five.

PropertyValue (Calculated/Estimated)Significance for Drug Design
Molecular Formula C14​H20​N2​O2​ Core structural composition
Molecular Weight 248.32 g/mol Ideal for oral bioavailability (< 500 Da)
Hydrogen Bond Donors (HBD) 2 (from −NH2​ )Facilitates target protein interaction
Hydrogen Bond Acceptors (HBA) 4 (O and N atoms)Ensures adequate aqueous solubility
Rotatable Bonds 4Balances flexibility with conformational entropy
Topological Polar Surface Area ~55.3 ŲExcellent for CNS penetration / BBB crossing

Medicinal Chemistry Applications & Derivatization

The true value of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate lies in its downstream applications. The scaffold is a proven precursor for several therapeutic classes[1][2][4]:

  • Kinase Inhibitors (e.g., SDHI fungicides & Oncology agents): The aniline group can be acylated with various substituted benzoyl chlorides to yield potent succinate dehydrogenase inhibitors (SDHIs) or kinase-targeting amides[3].

  • Vasopressin Receptor Antagonists: Derivatization of the aniline nitrogen into benzanilide derivatives has been heavily patented for the treatment of congestive heart failure and hypertension[2][6].

  • Tricyclic CNS Agents: Intramolecular cyclization between the C3-carboxylate and the ortho-aniline can yield complex, conformationally restricted fused-ring systems utilized in neuropharmacology[1].

G Core Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Amide Amide Coupling (Aniline NH2) Core->Amide Acyl Chlorides Sapon Ester Hydrolysis (Carboxylate) Core->Sapon LiOH/H2O Cyclize Intramolecular Cyclization (Fused Rings) Core->Cyclize CDI / Heat Target1 Kinase Inhibitors (e.g., SDHI) Amide->Target1 Target2 GPCR Antagonists (Vasopressin) Sapon->Target2 Target3 CNS Therapeutics (Neuropharmacology) Cyclize->Target3

Caption: Derivatization pathways and therapeutic applications of the target scaffold.

Conclusion

Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate is a highly modular, privileged scaffold in medicinal chemistry. By leveraging robust S N​ Ar and chemoselective reduction protocols, researchers can reliably synthesize this building block at scale. Its bifunctional nature allows for divergent synthetic pathways, making it an invaluable asset in the pursuit of novel GPCR antagonists, kinase inhibitors, and CNS therapeutics.

References

  • Google Patents. "AU2004205260A1 - Cell adhesion-inhibiting antiinflammatory and immune-suppressive compounds". Google Patents.
  • ResearchGate. "Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides". Molecules 2015, 20, 4079. Available at: [Link]

  • Google Patents. "WO1999065874A1 - Benzanilide derivatives and medicinal compositions". Google Patents.

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Derivatives: A Preclinical Whitepaper

Executive Summary The structural scaffold of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate and its derivatives represents a highly versatile building block in modern medicinal chemistry. Frequently utilized as a core i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural scaffold of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate and its derivatives represents a highly versatile building block in modern medicinal chemistry. Frequently utilized as a core intermediate or pharmacophore in the design of targeted therapeutics—ranging from kinase inhibitors to HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]—this scaffold presents a unique set of pharmacokinetic (PK) challenges.

As a Senior Application Scientist, I approach the PK profiling of this scaffold not merely as a checklist of assays, but as a hypothesis-driven investigation into its structural liabilities. The molecule contains three distinct functional motifs that dictate its absorption, distribution, metabolism, and excretion (ADME) profile: an ethyl ester, a basic piperidine ring, and an aniline (2-aminophenyl) moiety. This whitepaper details the causality behind our experimental designs, providing self-validating protocols to de-risk these derivatives during preclinical development.

Structural PK Liabilities & Causality

To design an effective PK profiling strategy, we must first deconstruct the molecule and anticipate its biological fate based on its functional groups.

The Ethyl Ester: Prodrug Liability and Plasma Stability

The ethyl ester at the 3-position of the piperidine ring is highly susceptible to hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine) and plasma esterases.

  • Causality: If the ester is intended as a prodrug motif to enhance permeability, rapid systemic hydrolysis to the corresponding carboxylic acid is desirable. However, if the ester is integral to target binding, rapid cleavage will result in high systemic clearance (CL) and loss of efficacy. Therefore, evaluating plasma and hepatic stability is the critical first step.

The Piperidine Ring: Lysosomal Trapping and Volume of Distribution

The piperidine nitrogen is a basic center with a typical pKa between 8.5 and 9.5, rendering the molecule predominantly ionized at physiological pH (7.4).

  • Causality: Basic, lipophilic amines are notorious for exhibiting a high volume of distribution ( Vss​ ) due to extensive tissue uptake. This is driven by non-specific binding to membrane phospholipids and lysosomal trapping —a phenomenon where the unionized fraction diffuses into acidic lysosomes (pH ~4.5), becomes protonated, and is trapped[2]. This necessitates rigorous in vivo profiling to differentiate between true metabolic clearance and extensive tissue distribution.

The 2-Aminophenyl (Aniline) Group: Reactive Metabolite Formation

The primary aromatic amine (aniline) is a known structural alert in drug discovery.

  • Causality: Anilines are prone to N-acetylation (via NAT1/NAT2 enzymes) and, more critically, CYP450-mediated N-oxidation. This oxidation can generate electrophilic quinone imines or hydroxylamines, which are chemically reactive metabolites (CRMs) capable of covalently binding to cellular proteins, potentially triggering idiosyncratic adverse drug reactions (IADRs) or hepatotoxicity[3]. Consequently, in vitro reactive metabolite trapping using glutathione (GSH) is a mandatory protocol for this scaffold.

MetabolicPathways Parent Ethyl 1-(2-aminophenyl) piperidine-3-carboxylate Esterase Esterase Hydrolysis (Carboxylic Acid) Parent->Esterase Plasma/Hepatic Esterases NAT N-Acetylation (Acetamide) Parent->NAT NAT1/NAT2 CYP CYP450 Oxidation (Quinone Imine) Parent->CYP CYP3A4/2D6 GSH GSH Adduct (Detoxification) CYP->GSH Glutathione Trapping

Metabolic pathways of the scaffold highlighting ester hydrolysis and reactive intermediate formation.

In Vitro ADME Profiling Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards (IS) and positive controls to verify assay integrity.

Protocol: Plasma Stability and Esterase Cleavage

Objective: Determine the half-life ( t1/2​ ) of the ethyl ester in human and rat plasma.

  • Preparation: Spike the derivative (1 µM final concentration) into pre-warmed (37°C) pooled human or Sprague-Dawley rat plasma.

  • Incubation & Sampling: Incubate at 37°C in a shaking water bath. Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation Step): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). The immediate protein precipitation halts esterase activity, ensuring the 0-minute timepoint represents 100% parent compound.

  • Control: Run Procaine (a known esterase substrate) in parallel to validate plasma enzyme activity.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the corresponding carboxylic acid mass [M-28].

Protocol: Microsomal Stability and Reactive Metabolite (GSH) Trapping

Objective: Assess CYP-mediated clearance and trap reactive aniline-derived quinone imines.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 10 mM GSH, and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 mins at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Sampling: Take 50 µL aliquots at 0, 10, 20, 30, and 60 minutes. Quench with 150 µL ice-cold acetonitrile containing IS.

  • Control: Use Verapamil as a high-clearance positive control.

  • Detection Strategy: Utilize LC-MS/MS with a neutral loss scan of 129 Da (characteristic of GSH adducts) or monitor for [M+GSH-H2O] mass shifts to definitively identify reactive intermediates originating from the aniline group.

In Vivo Pharmacokinetic Profiling & Bioanalysis

Once in vitro liabilities are mapped, in vivo profiling in rodent models establishes the actual systemic exposure, clearance, and bioavailability.

Bioanalytical Method Validation (LC-MS/MS)

Before analyzing in vivo samples, the LC-MS/MS method must be rigorously validated according to the FDA 2018 Bioanalytical Method Validation Guidance for Industry [4].

  • Calibration Curve: Must demonstrate linearity (R² > 0.99) over the expected concentration range (e.g., 1 to 1000 ng/mL).

  • Accuracy & Precision: Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of nominal values (±20% at the Lower Limit of Quantification, LLOQ)[4].

  • Matrix Effect: The basic piperidine ring can cause significant ion suppression in the mass spectrometer source. Matrix factor (MF) must be calculated using blank plasma extracts spiked post-extraction versus neat solutions.

In Vivo Study Design (Sprague-Dawley Rats)
  • Dosing:

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 10% Solutol / 85% Saline to ensure complete solubility.

    • Per Os (PO): 10 mg/kg formulated in 0.5% Methylcellulose to mimic a standard oral suspension.

  • Sampling: Serial blood collection (via jugular vein cannula) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect in K2EDTA tubes, centrifuge to isolate plasma, and store at -80°C until LC-MS/MS analysis.

PKWorkflow InVitro In Vitro ADME (Microsomes, Plasma) Bioanalysis LC-MS/MS Method Validation InVitro->Bioanalysis Assay Prep InVivo In Vivo PK (Rat IV/PO Dosing) Bioanalysis->InVivo Validated Analysis PK Parameter Calculation (NCA) InVivo->Analysis Plasma Data

Sequential preclinical pharmacokinetic profiling workflow from in vitro ADME to in vivo NCA analysis.

Data Presentation & Interpretation

The following tables synthesize typical quantitative data expected for an Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate derivative, highlighting the impact of its structural features.

Table 1: Representative In Vitro ADME Parameters

AssayParameterTypical Value RangeMechanistic Interpretation
Plasma Stability t1/2​ (Rat)15 - 45 minHigh esterase lability in rodents.
Plasma Stability t1/2​ (Human)> 120 minHumans have lower plasma carboxylesterase activity than rats.
Microsomal Stability CLint​ (HLM)40 - 80 µL/min/mgModerate to high CYP-mediated clearance (aniline oxidation).
GSH Trapping Adduct FormationPositiveIndicates generation of reactive quinone imines.

Table 2: Representative In Vivo PK Parameters (Rat)

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)Pharmacokinetic Implication
Cmax​ (ng/mL) 850420Moderate oral absorption.
Tmax​ (hr) -1.5Typical for lipophilic basic amines.
Vss​ (L/kg) 4.5 - 7.0-High Vd due to piperidine-driven lysosomal trapping[2].
CL (mL/min/kg) 35 - 50-High clearance driven by ester hydrolysis and hepatic metabolism.
Oral Bioavailability (F%) -15 - 25%Limited by first-pass ester cleavage and CYP metabolism.

Conclusion

The pharmacokinetic optimization of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate derivatives requires a delicate balance. While the basic piperidine ensures excellent tissue penetration, it drives a massive volume of distribution. Concurrently, the aniline moiety poses a distinct reactive metabolite risk that must be monitored via GSH trapping, and the ethyl ester dictates the compound's metabolic half-life. By employing the rigorous, self-validating in vitro and in vivo protocols outlined above, drug development professionals can effectively navigate these structural liabilities to yield safe and efficacious clinical candidates.

References

  • Structure-Based Optimization of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Improved Potency against Resistance-Associated Variants. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Managing the challenge of chemically reactive metabolites in drug development. UW School of Pharmacy. Available at:[Link]

  • Ion-Trapping, Microsomal Binding, and Unbound Drug Distribution in the Hepatic Retention of Basic Drugs. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). NorthEast BioLab / US Food and Drug Administration. Available at:[Link]

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Exploratory

Preliminary in vitro screening of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

An In-Depth Technical Guide to the Preliminary In Vitro Screening of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Foreword: The Rationale for a Targeted, Broad-Spectrum Initial Screen Ethyl 1-(2-aminophenyl)piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary In Vitro Screening of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

Foreword: The Rationale for a Targeted, Broad-Spectrum Initial Screen

Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate belongs to the piperidine class of heterocyclic compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2][3]

Given the absence of specific biological data for Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, a preliminary in vitro screening strategy must be both broad and systematic. The objective is not to define a precise mechanism of action, but to efficiently identify potential therapeutic areas for further, more focused investigation. This guide outlines a phased, logic-driven screening cascade designed to first establish a cytotoxicity baseline and then probe for high-potential anticancer and antimicrobial activities. This approach ensures that resources are directed toward the most promising avenues of drug development.[4]

Phase 1: Establishing a Bioactivity Baseline - General Cytotoxicity Profiling

Before assessing therapeutic potential, it is crucial to determine the inherent toxicity of the compound across different cell types.[5] This foundational step identifies the concentration range where the compound can be safely studied for specific effects and provides an early indication of its therapeutic index—the ratio between its toxic and therapeutic dose.[6] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, cost-effective, and widely used colorimetric method for this initial assessment.[6][7] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[8]

Experimental Rationale: Why the MTT Assay?

The MTT assay is selected for its high-throughput capability and reliance on the activity of mitochondrial reductase enzymes, which are typically only active in living cells.[8] This provides a quantitative measure of cell viability. We will employ a dual-screening model: one cancerous cell line (e.g., HeLa, a cervical cancer line) and one non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to gain an initial insight into the compound's selectivity.[6]

Workflow for General Cytotoxicity Screening

G cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Seeding cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock (in DMSO) SerialDilutions Serial Dilutions (e.g., 0.1 to 100 µM) Compound->SerialDilutions HeLa HeLa Cells (Cancerous) Plate Seed into 96-well Plates HeLa->Plate HEK293 HEK293 Cells (Non-Cancerous) HEK293->Plate Treatment Treat Cells with Compound Dilutions Plate->Treatment Incubation Incubate (24h, 48h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Solubilize Formazan (e.g., with DMSO) MTT_add->Formazan Readout Measure Absorbance (~570 nm) Formazan->Readout Analysis Calculate % Viability vs. Control Readout->Analysis IC50 Determine IC50 Values (Dose-Response Curves) Analysis->IC50 G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock Dilutions 2-fold Serial Dilutions in 96-well Plate Compound->Dilutions Inoculate Inoculate Wells with Microbes Dilutions->Inoculate Inoculum Standardized Microbial Inoculum Prep Inoculum->Inoculate Incubate Incubate (18-24h at 37°C) Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC

Caption: Workflow for broth microdilution MIC assay.

Interpreting Phase 2B Data

The results are presented as MIC values. A lower MIC indicates higher potency.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteriae.g., 8
Escherichia coliGram-negative Bacteriae.g., >128
Candida albicansFungal (Yeast)e.g., 32

Activity against specific classes of microbes (e.g., potent against Gram-positives but not Gram-negatives) can provide early clues about the compound's potential mechanism of action. A potent MIC value warrants follow-up studies, such as determining the Minimum Bactericidal Concentration (MBC). [9]

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., 10 µM Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Broth Microdilution MIC Assay
  • Compound Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Path Forward

This structured, preliminary in vitro screening cascade provides a robust and efficient framework for characterizing the biological potential of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate. The initial cytotoxicity profiling establishes a critical therapeutic window, while the parallel anticancer and antimicrobial screens probe the most probable areas of activity for this chemical class. The resulting IC50 and MIC data provide clear, quantitative endpoints to guide a " go/no-go " decision for progressing the compound into more complex secondary assays, such as mechanism-of-action studies, and eventually, preclinical development. [10][11]

References

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  • IBT Bioservices. Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]

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  • Kalyani, G., et al. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology. [Link]

  • Horvath, P., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • Saratov, V. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Eurofins. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Gul-E-Saba, et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

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  • Saha, S., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry. [Link]

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  • Toti, K. S., & Bawa, S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Blakskjær, P. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen. [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. (2025). ACG Publications. [Link]

  • Naicker, N., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. [Link]

  • Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Barmann, M., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen. [Link]

  • Oh, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

  • Navarrete-Vazquez, G., et al. (2012). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-Substituted Benzo[d]thiazol-2-Ylamino)-2-Oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. Amanote. [Link]

  • Dhara, K., Barick, S., & Chandrashekharappa, S. (2025). Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate by Using 2-Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. [Link]

  • Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Oh, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Novel Piperidine-Substituted Benzimidazoles from Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthetic strategies for utilizing Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate as a precursor for the construction of novel benzimidazole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for utilizing Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate as a precursor for the construction of novel benzimidazole scaffolds. The benzimidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its diverse pharmacological activities.[1][2][3][4][5] This document outlines detailed protocols for the synthesis of piperidine-substituted benzimidazoles via classical condensation reactions, including the Phillips-Ladenburg and Weidenhagen methods. The rationale behind experimental choices, potential challenges, and characterization techniques are discussed in detail to provide researchers with a robust framework for the development of new chemical entities.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone in the field of medicinal chemistry.[2][3][6] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes and receptors.[3] This has led to the development of benzimidazole-containing drugs with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[1][4][5] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a piperidine moiety, another common fragment in pharmaceuticals, can further enhance the drug-like properties of the resulting molecule.

The Precursor: Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate is a bifunctional molecule containing an o-phenylenediamine (OPD) moiety and a piperidine-3-carboxylate substructure. The OPD core is the key reactive component for the formation of the benzimidazole ring. The piperidine substituent offers a handle for modulating solubility, lipophilicity, and interaction with biological targets.

Synthesis of the Precursor

The synthesis of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate can be achieved through a multi-step process, typically starting from commercially available materials. A common route involves the N-arylation of a suitable piperidine derivative with a protected o-nitroaniline, followed by reduction of the nitro group to the corresponding amine.

Synthetic Protocols for Benzimidazole Formation

The formation of the benzimidazole ring from an o-phenylenediamine precursor typically involves condensation with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.

Protocol 1: Phillips-Ladenburg Reaction with Carboxylic Acids

The Phillips-Ladenburg reaction is a classical and widely used method for the synthesis of 2-substituted benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[7][8][9][10]

Reaction Scheme:

Phillips_Ladenburg cluster_reactants Reactants cluster_conditions Conditions Precursor Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Product 2-Substituted Piperidine-Benzimidazole Precursor->Product Condensation CarboxylicAcid R-COOH CarboxylicAcid->Product AcidCatalyst Acid Catalyst (e.g., HCl, p-TsOH) Heat Heat

Caption: Phillips-Ladenburg reaction workflow.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate (1.0 eq).

  • Reagent Addition: Add the desired carboxylic acid (1.1 eq) and a suitable solvent such as ethanol or a higher boiling point solvent like xylene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (4N HCl is commonly used) or p-toluenesulfonic acid (p-TsOH).[11][12]

  • Reaction: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

  • Heat: The reaction requires elevated temperatures to overcome the activation energy for the initial amide formation and the subsequent dehydrative cyclization.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the required reaction temperature.

Protocol 2: Weidenhagen Reaction with Aldehydes

The Weidenhagen reaction involves the condensation of an o-phenylenediamine with an aldehyde. This reaction often proceeds through a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole.[13]

Reaction Scheme:

Weidenhagen cluster_reactants Reactants cluster_conditions Conditions Precursor Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Product 2-Substituted Piperidine-Benzimidazole Precursor->Product Condensation & Oxidation Aldehyde R-CHO Aldehyde->Product Oxidant Oxidant (e.g., H₂O₂, air, Na₂S₂O₅) Solvent Solvent (e.g., EtOH, MeCN)

Caption: Weidenhagen reaction workflow.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol, methanol, or acetonitrile.

  • Reagent Addition: Add the aldehyde (1.0 eq) to the solution.

  • Oxidant/Catalyst Addition: Add a suitable oxidizing agent or catalyst. Common choices include hydrogen peroxide/hydrochloric acid, sodium metabisulfite, or simply bubbling air through the reaction mixture.[4][13] In some cases, a Lewis acid catalyst can promote the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Oxidizing Agent: The oxidation step is crucial for the aromatization of the initially formed dihydrobenzimidazole intermediate to the stable benzimidazole ring.

  • Solvent: Protic solvents like ethanol can facilitate the formation of the Schiff base intermediate.

  • Temperature: Many modern protocols for this reaction can be performed at or near room temperature, making it a milder alternative to the Phillips-Ladenburg reaction.

Quantitative Data Summary

The following table provides a hypothetical comparison of the two synthetic methods for the synthesis of a model compound, 2-phenyl-1-(3-(ethoxycarbonyl)piperidin-1-yl)-1H-benzo[d]imidazole, using benzaldehyde and benzoic acid as the respective reagents.

ParameterPhillips-Ladenburg (with Benzoic Acid)Weidenhagen (with Benzaldehyde)
Reaction Time 8 - 12 hours4 - 8 hours
Temperature 100 - 140 °C25 - 60 °C
Typical Yield 65 - 80%70 - 90%
Catalyst Strong Acid (HCl, p-TsOH)Oxidant (H₂O₂), optional Lewis Acid
Advantages Well-established, wide substrate scopeMilder conditions, often higher yields
Disadvantages Harsh conditions, potential for side reactionsRequires an oxidant, potential for over-oxidation

Characterization of Products

The synthesized piperidine-substituted benzimidazoles should be thoroughly characterized to confirm their structure and purity.

Spectroscopic Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzimidazole core, the protons of the piperidine ring, and the ethyl ester group. The disappearance of the two signals corresponding to the -NH₂ protons of the precursor is a key indicator of successful cyclization.

    • ¹³C NMR: Will show the characteristic chemical shifts for the carbons of the benzimidazole, piperidine, and ester moieties.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the N-H stretching vibrations of the primary amine in the precursor (typically around 3300-3500 cm⁻¹) and the appearance of a C=N stretch in the product (around 1620-1640 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Conclusion

Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate is a valuable and versatile precursor for the synthesis of novel piperidine-substituted benzimidazoles. The well-established Phillips-Ladenburg and Weidenhagen reactions provide reliable and adaptable methods for the construction of the benzimidazole core. By carefully selecting the reaction conditions and purification methods, researchers can efficiently generate a library of new chemical entities for further investigation in drug discovery programs. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists working in this exciting area of medicinal chemistry.

References

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC.
  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Upd
  • Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. PMC.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
  • A Review on Modern Approaches to Benzimidazole Synthesis. PubMed.
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • A Review on Modern Approaches to Benzimidazole Synthesis. Bentham Science.
  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
  • The dilemma between acid and base catalysis in the synthesis of benzimidazole from o -phenylenediamine and carbon dioxide.
  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
  • PHILLIPS CONDENSATION REACTION | EXPLAN
  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Deriv
  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.

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Application

Catalytic amination methods to synthesize Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

An Application Guide to the Synthesis of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate via Catalytic Amination Introduction: The Significance of the N-Aryl Piperidine Scaffold The N-aryl piperidine motif is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate via Catalytic Amination

Introduction: The Significance of the N-Aryl Piperidine Scaffold

The N-aryl piperidine motif is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active compounds. The target molecule, Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, represents a versatile building block for creating more complex molecules, particularly those requiring a free aniline moiety for further functionalization. The primary synthetic challenge in its preparation lies in the formation of the carbon-nitrogen (C-N) bond between the piperidine nitrogen and the aromatic ring. Traditional methods for forming such bonds often require harsh conditions and have limited functional group tolerance.

Modern organic synthesis has largely overcome these challenges through the development of powerful transition-metal-catalyzed cross-coupling reactions. These methods offer mild, efficient, and highly versatile pathways to construct C-N bonds. This guide provides a detailed exploration of two premier catalytic amination strategies for the synthesis of N-aryl piperidines: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] We will provide in-depth mechanistic insights, key parameter considerations, and step-by-step protocols, focusing on a practical and robust synthetic route to Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate.

Proposed Synthetic Pathway: A Two-Step Strategy

A direct coupling of Ethyl piperidine-3-carboxylate with a 2-haloaniline presents potential challenges, including catalyst inhibition by the free amine and possible self-coupling side reactions. A more robust and higher-yielding approach involves a two-step sequence:

  • N-Arylation: Coupling of Ethyl piperidine-3-carboxylate with an aryl halide containing a masked amino group, such as 1-bromo-2-nitrobenzene. The electron-withdrawing nitro group activates the aryl halide for coupling.

  • Reduction: Conversion of the nitro group on the coupled product to the target primary amine.

This strategy ensures a clean and efficient C-N bond formation, followed by a standard functional group transformation.

Synthetic_Pathway Piperidine Ethyl piperidine-3-carboxylate r1 Piperidine->r1 ArylHalide 1-Bromo-2-nitrobenzene ArylHalide->r1 Intermediate Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate r2 Intermediate->r2 Product Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate r1->Intermediate Step 1: N-Arylation (e.g., Buchwald-Hartwig) r2->Product Step 2: Nitro Reduction (e.g., H₂, Pd/C)

Figure 1: Proposed two-step synthesis of the target compound.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N cross-coupling, prized for its broad substrate scope and functional group tolerance.[2] It has become an indispensable tool in both academic and industrial settings for the synthesis of arylamines.[3]

Principle and Mechanism

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[2] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are known to promote the formation of the reactive monoligated Pd(0) species, accelerating both oxidative addition and reductive elimination.[5][6]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Amido L-Pd(II)(Ar)(NR₂H)⁺X⁻ OxAdd->Amido Product_Complex L-Pd(II)(Ar)(NR₂) Amido->Product_Complex Deprotonation BaseH Base-H⁺X⁻ Amido->BaseH Product_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Product_Complex->Product ArX Ar-X ArX->OxAdd Amine R₂NH Amine->Amido Coordination Base Base Base->Amido

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Parameters

Successful execution of the Buchwald-Hartwig amination depends on the careful selection of the following components:

ParameterRecommended ReagentsRationale & Considerations
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species by the phosphine ligand or amine.[2][7]
Ligand XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), RuPhosThese are bulky, electron-rich biaryl phosphine ligands that stabilize the catalytic intermediates and promote the crucial reductive elimination step.[6] XPhos is often a robust choice for coupling secondary amines.[8]
Base NaOtBu (Sodium tert-butoxide), K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. NaOtBu is a common choice, but weaker carbonate bases can be used for base-sensitive substrates.[7]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated aprotic solvents are essential to prevent catalyst deactivation and side reactions. Toluene is often preferred for its high boiling point.[9]
Temperature 80-110 °CThe reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Protocol 1: Buchwald-Hartwig Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate

This protocol outlines a general procedure. Optimization may be required for specific substrates.

Materials:

  • 1-Bromo-2-nitrobenzene

  • Ethyl piperidine-3-carboxylate

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).[8]

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol). Then add 1-bromo-2-nitrobenzene (1.0 mmol) and Ethyl piperidine-3-carboxylate (1.2 mmol).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate.

Method 2: Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is the classical method for forming C-N and C-O bonds using copper.[10][11] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations, often called Goldberg reactions for C-N coupling, utilize catalytic amounts of copper with ligands, making the transformation much milder and more versatile.[12][13] It represents a cost-effective alternative to palladium-catalyzed methods.

Principle and Mechanism

Modern Ullmann N-arylations are believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • A Cu(I) salt reacts with the amine in the presence of a base to form a copper-amido complex.

  • This complex undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.

  • Reductive elimination from the Cu(III) species yields the N-arylated product and regenerates a Cu(I) species, which continues the cycle.[10]

Ligands, such as diamines or amino acids like L-proline, are crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions.[8][12]

Protocol 2: Ullmann Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate

Materials:

  • 1-Bromo-2-nitrobenzene

  • Ethyl piperidine-3-carboxylate

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 1-bromo-2-nitrobenzene (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).[8]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent/Solvent Addition: Add anhydrous DMSO (5 mL) via syringe, followed by Ethyl piperidine-3-carboxylate (1.2 mmol).

  • Reaction: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Completion may take 24-48 hours.[8]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 25 mL).

  • Washing and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under vacuum.

  • Purification: Purify the residue by flash column chromatography to yield the desired product.

Final Step: Reduction of the Nitro Group

Once the N-arylated intermediate, Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate, is synthesized and purified, the final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 3: Catalytic Hydrogenation

Materials:

  • Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Setup: Dissolve Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate (1.0 mmol) in methanol or ethanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate. Further purification is typically not necessary if the starting material was pure.

Experimental_Workflow cluster_0 Step 1: C-N Coupling (Buchwald-Hartwig) cluster_1 Workup & Purification cluster_2 Step 2: Nitro Reduction A1 Weigh Reactants & Catalysts A2 Add to Dry Flask under Inert Gas A1->A2 A3 Add Solvent & Amine A2->A3 A4 Heat & Stir (e.g., 100 °C) A3->A4 A5 Monitor Progress (TLC/LC-MS) A4->A5 B1 Quench Reaction (add Water) A5->B1 Reaction Complete B2 Extraction with Organic Solvent B1->B2 B3 Dry & Concentrate B2->B3 B4 Column Chromatography B3->B4 C1 Dissolve Intermediate in Solvent B4->C1 Pure Intermediate C2 Add Pd/C Catalyst C1->C2 C3 Hydrogenate (H₂ atmosphere) C2->C3 C4 Filter Catalyst (via Celite) C3->C4 C5 Concentrate to Yield Final Product C4->C5

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate . As a Senior Application Scientist, I have designed this guide to help drug development professionals and synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate .

As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot the specific bottlenecks associated with this two-step sequence: the N-arylation (SNAr) of ethyl piperidine-3-carboxylate, followed by the catalytic reduction of the nitro intermediate.

Below, you will find mechanistic insights, causality-driven troubleshooting FAQs, yield optimization data, and self-validating standard operating procedures (SOPs).

Mechanistic Pathway & Workflow

Understanding the failure modes of a reaction is just as critical as understanding the forward pathway. The diagram below maps the optimal synthetic route alongside the most common side reactions (hydrolysis and transesterification) that degrade yield.

SynthesisPathway A Ethyl piperidine-3-carboxylate + 1-Fluoro-2-nitrobenzene B Ethyl 1-(2-nitrophenyl) piperidine-3-carboxylate A->B SNAr K2CO3, DMF, 75°C Side1 Hydrolyzed Byproduct (Carboxylic Acid) A->Side1 Trace H2O / Strong Base C Ethyl 1-(2-aminophenyl) piperidine-3-carboxylate B->C Reduction Pd/C, H2, EtOH, RT Side2 Transesterification (Methyl Ester) B->Side2 If MeOH is used

Figure 1: Reaction workflow and failure modes for the target synthesis.

Troubleshooting & FAQs

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction between ethyl piperidine-3-carboxylate and 1-chloro-2-nitrobenzene is stalling at 40% conversion. How can I drive it to completion? A: Switch your electrophile to 1-fluoro-2-nitrobenzene. In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity strongly polarizes the C-F bond and stabilizes the transition state, making it a vastly superior leaving group compared to chlorine[1]. Using 1-fluoro-2-nitrobenzene with K₂CO₃ in DMF at 75 °C typically achieves >90% conversion, a standard supported by [1].

Q: I am isolating a significant amount of highly polar byproduct. LC-MS indicates a mass consistent with the carboxylic acid. How do I prevent ester hydrolysis? A: You are observing saponification (ester cleavage). This occurs when trace water is present in the reaction mixture alongside a base at elevated temperatures. Solvents like DMF and DMSO are highly hygroscopic. To prevent this causality loop:

  • Use strictly anhydrous DMF (stored over 3Å molecular sieves).

  • Ensure your K₂CO₃ is finely powdered and oven-dried at 120 °C prior to use.

  • Keep the reaction temperature strictly at or below 80 °C; higher temperatures exponentially increase the rate of ester cleavage.

Step 2: Nitro Group Reduction

Q: I used Pd/C and hydrogen gas in methanol, but NMR shows a mixture of ethyl and methyl esters. Why is this happening? A: You are observing transesterification. Methanol acts as a nucleophile and can exchange with the ethyl ester group under prolonged reaction times, especially if trace acidic or basic impurities are present on the carbon support of the Pd/C catalyst. Always match your solvent to your ester. Use absolute ethanol (EtOH) to completely eliminate transesterification risks[2].

Q: The reduction stalls, and I see incomplete conversion to the amine. Should I increase the hydrogen pressure? A: Before increasing pressure, check for catalyst poisoning. Amines (both the piperidine starting material and the aniline product) possess lone pairs that strongly coordinate to the palladium surface, reducing its catalytic turnover. Instead of applying high pressure, try:

  • Increasing the catalyst loading (e.g., 10 wt% Pd/C at 10–15 mol% relative to the substrate).

  • Adding a catalytic amount of acetic acid to reversibly protonate the basic piperidine nitrogen, preventing it from poisoning the Pd surface.

  • Utilizing a transfer hydrogenation protocol (e.g., Pd/C with ammonium formate in EtOH), which often bypasses surface-poisoning issues commonly seen with H₂ gas[2].

Yield Optimization Data

The table below summarizes the quantitative impact of various reaction parameters on the overall yield, allowing you to benchmark your current protocol against optimized standards.

Reaction StepReagents & SolventsTempExpected YieldPrimary Failure Mode
SNAr (Suboptimal) 1-Chloro-2-nitrobenzene, K₂CO₃, DMF100 °C35 – 45%Incomplete conversion; Ester hydrolysis
SNAr (Optimized) 1-Fluoro-2-nitrobenzene, K₂CO₃, Anhydrous DMF75 °C88 – 95% None (Clean conversion)
Reduction (Suboptimal) 10% Pd/C, H₂ (1 atm), Methanol25 °C50 – 60%Transesterification to methyl ester
Reduction (Optimized) 10% Pd/C, H₂ (1 atm), Absolute Ethanol25 °C90 – 98% Catalyst poisoning (if unmonitored)

Self-Validating Standard Operating Procedures (SOP)

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies and utilize the embedded checkpoints to verify success before proceeding.

Protocol A: Synthesis of Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate
  • Preparation: Dry K₂CO₃ (2.0 equiv) in an oven at 120 °C overnight.

  • Setup: In a flame-dried round-bottom flask, suspend the dried K₂CO₃ in anhydrous DMF (to reach a 0.2 M concentration) under an inert N₂ atmosphere.

  • Addition: Add ethyl piperidine-3-carboxylate (1.0 equiv) and stir for 10 minutes at room temperature.

  • Electrophile: Add 1-fluoro-2-nitrobenzene (1.1 equiv) dropwise. The solution will immediately begin turning a pale yellow.

  • Heating: Heat the reaction mixture to 75 °C for 12 hours.

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 3:1). The secondary amine starting material (ninhydrin-active) should be completely consumed. The product will appear as a bright yellow, UV-active spot (Rf ~0.5). LC-MS should confirm the mass [M+H]⁺ at m/z 279.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash the organic layer with 5% aqueous LiCl or copious amounts of distilled water (5x) to completely extract the DMF.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Catalytic Reduction to Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate
  • Setup: Dissolve the nitro intermediate from Protocol A in absolute ethanol (0.1 M) in a thick-walled hydrogenation flask.

  • Purge: Degas the solution by bubbling N₂ through it for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety Note: Pd/C is pyrophoric in the presence of solvent vapors; always add under a blanket of N₂.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle 3 times.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Validation Checkpoint: The distinct yellow/orange color of the nitro compound will fade to a nearly colorless solution. TLC will show a new, highly polar spot that is strongly ninhydrin-positive. LC-MS should confirm the mass shift to[M+H]⁺ 249.

  • Workup: Purge the system thoroughly with N₂ to remove residual H₂.

  • Isolation: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate under reduced pressure to afford the pure target amine.

References

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: Pharmaceuticals (MDPI), 2021, 14(7), 630. URL:[Link]

  • The reactivity of Oxone towards 4,6-di(cycloamino)-1,3-phenylenediamines: synthesis of spirocyclic oxetane ring-fused imidazobenzimidazoles Source: Arkivoc, 2020, part vii. URL:[Link]

Sources

Optimization

Troubleshooting common impurities in Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate batches

Technical Support Center: Troubleshooting Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Synthesis As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and scale-up of Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and scale-up of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate . This compound is a critical building block in medicinal chemistry, often utilized in the development of CNS-active agents and fused heterocyclic scaffolds. The standard synthetic route involves a nucleophilic aromatic substitution (SNAr) of ethyl piperidine-3-carboxylate with 1-fluoro-2-nitrobenzene, followed by the reduction of the nitro group to yield the target aniline.

While the SNAr step is typically robust, the subsequent nitro reduction is highly susceptible to impurity formation. This guide provides a self-validating framework to troubleshoot, identify, and eliminate common impurities such as hydroxylamines, azo/azoxy dimers, and ester hydrolysis products.

Part 1: Mechanistic Workflow & Impurity Pathways

Understanding the exact point of divergence in your reaction is critical for troubleshooting. The diagram below illustrates the standard reduction pathway and the specific conditions that trigger impurity branching.

Pathway SM Ethyl piperidine-3-carboxylate + 1-Fluoro-2-nitrobenzene Nitro Ethyl 1-(2-nitrophenyl) piperidine-3-carboxylate SM->Nitro SNAr Nitroso Nitroso Intermediate Nitro->Nitroso H2, Pd/C Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine H2, Pd/C Dimer Azo / Azoxy Dimers Nitroso->Dimer + Hydroxylamine Target Ethyl 1-(2-aminophenyl) piperidine-3-carboxylate Hydroxylamine->Target H2, Pd/C Acid Carboxylic Acid Impurity Target->Acid H2O / Heat

Reaction pathways showing nitro reduction and branching to common impurities.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major impurity at[M+16] relative to the target product. What is this, and why is it forming? Expert Answer: A mass of [M+16] corresponds to the hydroxylamine intermediate (Ethyl 1-(2-(hydroxyamino)phenyl)piperidine-3-carboxylate). The catalytic hydrogenation of a nitroaromatic proceeds in three distinct steps: nitro nitroso hydroxylamine amine. The final reduction of the hydroxylamine to the amine requires the cleavage of the N-O bond, which is the rate-limiting (slowest) step of the sequence[1]. Causality: Accumulation occurs when hydrogen mass transfer into the solvent is poor, or the Pd/C catalyst surface is poisoned by residual halide ions or basic salts carried over from the previous SNAr step. Solution: Ensure vigorous agitation (e.g., >800 rpm in a Parr reactor) to overcome gas-liquid mass transfer limitations. Implement a rigorous aqueous wash of the nitro intermediate prior to hydrogenation to remove residual fluorides and salts.

Q2: The crude product is bright orange/red, and LC-MS shows high molecular weight species (approx. double the target mass). How do I prevent this? Expert Answer: These highly colored species are azo and azoxy dimers . Causality: Under basic conditions, the highly reactive nitroso intermediate undergoes a rapid bimolecular condensation with the hydroxylamine intermediate to form an azoxy species, which can further reduce to an azo compound[2]. If you carried over residual potassium carbonate ( K2​CO3​ ) from the SNAr step into the hydrogenation reactor, the localized basic pH drives this condensation pathway faster than the catalytic reduction. Solution: Neutralize the nitro intermediate batch during workup. If necessary, add a catalytic amount of acetic acid (0.1-0.5 equivalents) to the hydrogenation solvent to actively suppress the base-catalyzed condensation pathway.

Q3: I am detecting significant levels of 1-(2-aminophenyl)piperidine-3-carboxylic acid. Why is my ester hydrolyzing? Expert Answer: This is a process-related hydrolysis impurity . Causality: The ethyl ester at the 3-position of the piperidine ring is highly susceptible to cleavage under hydrolytic conditions[3]. If you are using chemical reductants like Iron/HCl ( Fe/HCl ) or Tin(II) chloride ( SnCl2​ ) in aqueous media at elevated temperatures, the acidic environment readily catalyzes the hydrolysis of the ester to the free carboxylic acid. Solution: Abandon harsh aqueous acidic reductions. Transition to anhydrous catalytic hydrogenation ( H2​ with 10% Pd/C) in anhydrous ethanol or ethyl acetate.

Q4: My LC-MS shows a mass corresponding to [M-14]. Can transesterification occur if I use methanol as a solvent? Expert Answer: Yes. If the reduction is performed in methanol, especially if trace acid or base is present, transesterification will convert the ethyl ester into a methyl ester ([M-14]). This creates a structurally similar impurity that is notoriously difficult to separate via crystallization or standard silica gel chromatography. Always match the reaction solvent to the ester (use ethanol for ethyl esters) or use a non-nucleophilic solvent like THF or Ethyl Acetate.

Part 3: Quantitative Data Summary

To aid in rapid LC-MS/HPLC identification, refer to the following analytical summary of the target compound and its common impurities.

Compound / ImpurityStructural ModificationTypical LC-MS (m/z) [M+H]+Relative Retention Time (RRT)*Primary Cause of Formation
Target Product Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate249.11.00N/A (Desired)
Hydroxylamine Incomplete reduction (-NHOH)265.1~0.85Poor H2​ mass transfer; Catalyst poisoning
Carboxylic Acid Ester hydrolysis (-COOH)221.1~0.40Aqueous acidic/basic workup; Heat
Methyl Ester Transesterification (-COOMe)235.1~0.92Use of Methanol as solvent
Azoxy Dimer Bimolecular condensation509.3~1.60Basic pH during reduction

*RRT values are approximate and based on a standard Reverse-Phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid).

Part 4: Self-Validating Experimental Protocol

This protocol utilizes anhydrous catalytic hydrogenation to synthesize Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate while actively suppressing dimer formation and ester hydrolysis.

Step-by-Step Methodology:

  • Substrate Purification (Critical Pre-step): Dissolve the crude Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate (10.0 g) in Ethyl Acetate (100 mL). Wash sequentially with 1M HCl (50 mL), Water (50 mL), and Brine (50 mL) to remove all residual K2​CO3​ and fluoride salts. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

    • Self-Validation: The pH of the final water wash must be strictly neutral (~7.0) before proceeding to prevent base-catalyzed dimerization.

  • Reaction Setup: Transfer the purified nitro intermediate to a clean, dry Parr hydrogenation vessel. Dissolve in anhydrous Ethanol (100 mL) to prevent transesterification.

  • Catalyst Addition: Add 10% Pd/C (1.0 g, 10 wt%).

    • Safety Note: Purge the vessel with Nitrogen ( N2​ ) for 5 minutes prior to catalyst addition to prevent solvent ignition.

  • Hydrogenation: Pressurize the vessel with Hydrogen gas ( H2​ ) to 40 psi. Stir vigorously at >800 rpm at 25°C.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Analyze via LC-MS.

    • Self-Validation: You must verify the complete disappearance of the m/z 265.1 (hydroxylamine) peak. If present, repressurize and continue stirring for 2 hours. Do not terminate the reaction if only the nitroso intermediate has disappeared.

  • Workup: Once complete, purge the vessel with N2​ . Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure at <40°C (to prevent thermal degradation). The resulting pale yellow oil is the highly pure target amine.

References

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines Source: Thieme Connect URL
  • Method of reducing aromatic nitro compounds (WO2020128434A1)
  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions Source: Semantic Scholar URL

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers overcome the notorious aqueous solubility hurdles associated with Ethyl 1-(2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers overcome the notorious aqueous solubility hurdles associated with Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate.

This compound is a classic "grease-ball" molecule[1]. It features a highly lipophilic core and lacks sufficient polarity to dissolve in neutral aqueous media. Below, you will find a mechanistic breakdown of its physicochemical liabilities, followed by field-proven FAQs, troubleshooting guides, and self-validating experimental protocols.

Part 1: Physicochemical Profiling (The "Why")

To formulate a successful solubilization strategy, we must first understand the molecular architecture of the API (Active Pharmaceutical Ingredient)[2]. Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate presents three distinct formulation challenges:

  • High Lipophilicity (BCS Class II/IV): At physiological pH (7.4), the molecule is uncharged, leading to a high octanol-water partition coefficient (LogP) and near-zero thermodynamic solubility in water[1].

  • Dual Weak Bases: The molecule contains an N-phenylpiperidine nitrogen and an ortho-primary amine. Due to conjugation with the phenyl ring, these nitrogens are only weakly basic (estimated pKa ~4.5 - 5.5). They require an acidic environment to become protonated and water-soluble.

  • Hydrolytic Liability: The ethyl ester at the 3-position is susceptible to acid- and base-catalyzed hydrolysis.

FormulationLogic API Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate (BCS Class II/IV: Low Solubility) Prop1 Ethyl Ester Moiety (Hydrolytic Liability) API->Prop1 Prop2 N-phenylpiperidine Core (Weakly Basic, pKa ~5) API->Prop2 Prop3 High Lipophilicity (Aqueous Insoluble at pH 7.4) API->Prop3 Sol1 Buffer Control (pH 4.5-5.5) Prevents Ester Cleavage Prop1->Sol1 Sol2 Mild Acidification Protonates Nitrogens Prop2->Sol2 Sol3 HP-β-CD Complexation or Micellar Solubilization Prop3->Sol3

Figure 1: Physicochemical properties and corresponding formulation strategies.

Part 2: Troubleshooting Guides & FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM. When I dilute it into my cell culture media (pH 7.4), it immediately crashes out as a cloudy suspension. Why is this happening, and how do I fix it? Causality: You are experiencing solvent-shift precipitation. When the DMSO stock is added directly to an aqueous buffer, the rapid diffusion of DMSO into the bulk water strips the solvation shell from the highly lipophilic API. Because the compound lacks charge at pH 7.4, the exposed hydrophobic surfaces rapidly self-associate to minimize contact with water, leading to nucleation and precipitation[2]. Solution: Utilize the "Order of Addition" technique with a surfactant. Pre-mix the DMSO stock with a surfactant (e.g., Tween-80) before introducing the aqueous buffer. The surfactant forms polymeric micelles that immediately trap the lipophilic core as the DMSO diffuses away, maintaining the drug in a metastable colloidal dispersion[3].

Q2: I need to dose this compound intravenously (IV) in mice. I cannot use high levels of DMSO or surfactants due to toxicity. What is the best vehicle? Causality: IV formulations require strict isotonicity, physiological pH compatibility, and low vehicle toxicity. Surfactants can cause hemolysis, and high DMSO causes tissue necrosis. Solution: Use Cyclodextrin complexation, specifically 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. HP-β-CD is a cyclic oligosaccharide with a hydrophobic internal cavity and a hydrophilic exterior. It encapsulates the lipophilic N-phenylpiperidine moiety, shielding it from the water while the exterior hydroxyl groups ensure high aqueous solubility[4]. This technique is highly tolerated in vivo and avoids the need for toxic co-solvents[3].

Q3: Can I just lower the pH of my buffer to 2.0 to fully protonate the amines and force it into solution? Causality: While dropping the pH to 2.0 will fully protonate the basic nitrogens and drastically improve thermodynamic solubility, the excess hydronium ions will rapidly catalyze the cleavage of the ethyl ester into a carboxylic acid. Solution: Do not drop the pH below 4.0. Maintain the pH between 4.5 and 5.5 using a mild citrate or acetate buffer. This provides a "sweet spot" that achieves partial protonation for solubility while preserving the structural integrity of the ester.

Part 3: Experimental Protocols
Protocol A: Micellar Solubilization for In Vitro Assays

Use this protocol to prepare working solutions for cell culture or enzymatic assays where DMSO must be kept ≤1%.

  • Stock Preparation: Dissolve the solid API in 100% molecular biology grade DMSO to create a 10 mM stock.

  • Surfactant Priming: In a new microcentrifuge tube, mix 10 µL of the 10 mM DMSO stock with 50 µL of 10% Tween-80 (prepared in water). Vortex vigorously for 30 seconds.

  • Aqueous Dilution: Slowly add 940 µL of your target assay buffer (e.g., PBS, pH 7.4) dropwise while continuously vortexing the tube.

  • Validation Checkpoint: Hold the tube against a dark background and shine a light through it (Tyndall effect).

    • Pass: The solution is optically clear. The micelles have successfully trapped the API.

    • Fail: The solution scatters light (appears opalescent or milky). The micellar capacity has been exceeded; you must increase the surfactant ratio or decrease the final API concentration.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

Use this protocol to prepare a sterile, biocompatible solution for animal dosing (IV, IP, or PO).

Workflow Step1 Weigh API (Solid State) Step2 Add 20% HP-β-CD in Saline Step1->Step2 Combine Step3 Vortex & Sonicate (30-60 mins) Step2->Step3 Energy Input Step4 Sterile Filter (0.22 µm PTFE) Step3->Step4 Remove Aggregates Step5 Clear Solution (Ready for Dosing) Step4->Step5 Final QA

Figure 2: Standard operating procedure for HP-β-CD inclusion complexation.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 100 mL of 0.9% sterile saline. Stir until completely clear.

  • API Addition: Weigh the required amount of solid API (e.g., for a 5 mg/mL target dose) directly into a glass vial.

  • Complexation: Add the 20% HP-β-CD vehicle to the solid API. Do not use DMSO[5].

  • Energy Input: Vortex the suspension for 2 minutes, then place it in a bath sonicator at room temperature for 30 to 60 minutes. The mechanical energy forces the hydrophobic API into the cyclodextrin cavities[6].

  • Sterilization & Validation: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Validation Checkpoint: Inspect the filter membrane. If significant solid residue remains on the filter, the complexation was incomplete, and the actual concentration will be lower than calculated.

Part 4: Quantitative Formulation Matrix

Use the table below to select the appropriate formulation strategy based on your experimental requirements.

Formulation StrategyVehicle CompositionMax Estimated SolubilityStability (24h at RT)Primary Application
Aqueous Buffer PBS (pH 7.4)< 0.01 mg/mLHigh (if undissolved)None (Baseline)
Simple Co-solvency 5% DMSO, 95% PBS~ 0.1 mg/mLLow (Precipitates < 1h)Early high-throughput screens
Micellar Solubilization 1% DMSO, 5% Tween-80, 94% PBS1.0 - 2.0 mg/mLMedium (Metastable)In vitro cell-based assays
Complexation 20% HP-β-CD in Saline> 10.0 mg/mLHigh (Thermodynamic)In vivo dosing (IV/PO/IP)
pH Adjustment Citrate Buffer (pH 4.5)2.0 - 5.0 mg/mLMedium (Slow hydrolysis)Analytical / Enzymatic assays
References
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. nih.gov.[Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. sphinxsai.com.[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. nih.gov.[Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. uspto.gov.[Link]

  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. gpsrjournal.com.[Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. ijpsjournal.com.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate . This compound presents unique isolation challenges due to its dual-amine nature (a primary aniline and a tertiary N-aryl piperidine) and a base-sensitive ethyl ester.

Below, you will find our field-proven troubleshooting FAQs, standardized experimental protocols, and quantitative benchmarks to ensure high-yield, high-purity recovery of your target compound.

Purification & Isolation Workflow

The following decision tree outlines the optimal path from a crude reaction mixture to a highly pure, crystalline salt.

PurificationWorkflow Crude Crude Reaction Mixture (Free Base Oil) Quench Mild Aqueous Workup (Cold NaHCO3 / EtOAc) Crude->Quench Decision1 Purity > 85%? (via HPLC/TLC) Quench->Decision1 Chromatography Flash Chromatography (Silica + 1% TEA) Decision1->Chromatography No SaltForm Salt Formation (Anhydrous HCl in Ether) Decision1->SaltForm Yes Chromatography->SaltForm Recryst Recrystallization (EtOH / Diethyl Ether) SaltForm->Recryst Pure Pure Crystalline Salt (>99% Purity) Recryst->Pure

Workflow for the purification and salt-based recrystallization of the target compound.

Troubleshooting & FAQs

Q1: My crude extract turns dark brown/purple during solvent evaporation. What is causing this degradation? A1: This is a classic symptom of oxidative degradation. The electron-rich nature of the ortho-phenylenediamine-like system (a primary amine and a tertiary N-aryl piperidine ortho to each other) makes the aromatic ring highly susceptible to single-electron oxidation by atmospheric oxygen, forming colored radical cations or quinonoid species. Solution: Always evaporate solvents under a strict inert atmosphere (Nitrogen or Argon). During aqueous workup, washing the organic layer with a mild reducing agent, such as a 5% aqueous sodium bisulfite or ascorbic acid solution, will quench reactive oxygen species and protect the aniline moiety.

Q2: I am losing product mass during the acid-base extraction. Is the compound water-soluble? A2: The free base is highly lipophilic and will not partition into the aqueous layer at neutral pH. Mass loss is almost certainly due to base-catalyzed hydrolysis (saponification) of the ethyl ester at the C3 position of the piperidine ring. If you use strong bases (e.g., 1M NaOH) to neutralize the aqueous layer, the ethyl ester rapidly converts into a water-soluble carboxylate salt, as observed in1[1]. Solution: Use cold, saturated aqueous sodium bicarbonate ( NaHCO3​ ) for basification. Maintain the pH between 8.0 and 8.5, and perform the extraction rapidly at 0–5 °C to minimize ester hydrolysis.

Q3: The compound streaks severely on silica gel TLC and requires massive solvent volumes to elute during flash chromatography. How can I improve resolution? A3: Severe tailing occurs because the basic nitrogen atoms interact strongly with the acidic silanol groups ( Si-OH , pKa ~4.5) on the silica gel stationary phase. This is a known issue when isolating 2[2]. Solution: Pre-treat your silica column and dope your mobile phase (e.g., Hexane/Ethyl Acetate) with 1–2% v/v Triethylamine (TEA). The volatile aliphatic amine competitively binds to the active silanol sites, allowing your target compound to elute as a sharp, well-resolved band.

Q4: The purified free base is a viscous oil that resists crystallization. How can I obtain a solid, handleable product? A4: Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate free base often presents as an oil due to its high conformational flexibility. The lack of a rigid intermolecular hydrogen-bonding network prevents spontaneous lattice formation. Solution: Convert the free base into a crystalline salt. The hydrochloride (HCl) salt is highly recommended. The piperidine nitrogen, despite being an N-aryl amine, is the primary site of protonation over the aniline nitrogen due to better stabilization of the conjugate acid.

Quantitative Method Comparison

Purification StrategyTypical Yield RecoveryAchievable Purity (HPLC)Primary BenefitKey Limitation
Mild Acid-Base Extraction 85 - 92%80 - 85%Rapid removal of inorganic salts and highly polar impurities.Cannot separate closely related organic byproducts.
Amine-Modified Flash Chromatography 75 - 85%90 - 95%Excellent resolution of structural analogs and unreacted starting materials.Time-consuming; requires large volumes of solvent.
HCl Salt Recrystallization 65 - 80%> 99%Yields a stable, highly crystalline solid ideal for long-term storage.Lower overall yield due to solubility losses in the mother liquor.

Step-by-Step Experimental Protocols

Protocol A: Optimized Mild Acid-Base Extraction

Objective: Remove water-soluble impurities while preventing ester hydrolysis and aniline oxidation.

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash the organic layer with cold (4 °C) saturated aqueous NaHCO3​ (3 x 5 mL) to neutralize any acidic byproducts. Note: Do not use NaOH or KOH.

  • Wash with a 5% aqueous sodium bisulfite solution (1 x 5 mL) to quench reactive oxidative species.

  • Wash with brine (1 x 5 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (using an inert N2​ bleed) to yield the crude free base.

Protocol B: Amine-Modified Flash Chromatography

Objective: Isolate the free base from structurally similar organic impurities, referencing standard techniques for3[3].

  • Prepare a mobile phase of Hexane/EtOAc (e.g., 3:1 v/v) and add exactly 1% v/v Triethylamine (TEA).

  • Slurry-pack a standard silica gel column using the TEA-modified mobile phase. Flush the column with 2 column volumes of the solvent to passivate the acidic silanol sites.

  • Dissolve the crude free base in a minimum volume of the mobile phase and load it onto the column.

  • Elute the product, monitoring fractions via TLC (UV active at 254 nm).

  • Pool product-containing fractions and concentrate under reduced pressure to yield a pale yellow oil.

Protocol C: Hydrochloride Salt Formation and Recrystallization

Objective: Convert the oily free base into a bench-stable, >99% pure crystalline solid, adapting standard procedures for 4[4].

  • Dissolve the purified free base oil in anhydrous Diethyl Ether (5 mL per gram of product).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Dropwise, add 1.05 equivalents of a standardized solution of anhydrous HCl in Ethanol (or Dioxane) while stirring vigorously. A white/off-white precipitate will immediately form.

  • Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid under vacuum and wash with cold anhydrous Diethyl Ether.

  • Recrystallization: Dissolve the crude salt in a minimum boiling volume of absolute Ethanol.

  • Slowly add Diethyl Ether dropwise until the solution becomes slightly cloudy (the cloud point).

  • Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. Filter and dry the resulting high-purity crystals under a high vacuum.

References

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC. 1

  • Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization. ACS Publications. 2

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline. Semantic Scholar. 4

  • Diethyl (3-chloropropyl)malonate | 18719-43-2. Benchchem. 3

Sources

Troubleshooting

Reducing reaction time for Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate derivatization

Welcome to the technical support center for the derivatization of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. The primary reactive site for derivatization is the aromatic primary amine, which is a strong nucleophile, but its reactivity can be influenced by steric and electronic factors. This guide will focus on the most common derivatization reaction—acylation to form an amide bond—and will also touch upon potential intramolecular cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments, with a focus on reducing reaction times and improving yields.

FAQ 1: My acylation reaction is extremely slow or not proceeding to completion. What are the likely causes and how can I accelerate it?

Slow or incomplete acylation of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate is a common issue. The nucleophilicity of the 2-aminophenyl group can be modulated by several factors. Here’s a breakdown of potential causes and solutions:

Underlying Causes:

  • Insufficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature and requires high temperatures to drive off water.[1] Therefore, the carboxylic acid must be "activated" to a more electrophilic species. If the activation is inefficient, the reaction will be slow.

  • Steric Hindrance: The ortho-position of the amino group on the phenyl ring, coupled with the adjacent piperidine substituent, can create steric hindrance, slowing down the approach of the activated acylating agent.[2][3]

  • Low Nucleophilicity of the Amine: While generally a good nucleophile, the electronic properties of the aminophenyl ring can influence its reactivity.

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate by affecting the solubility of reagents and the stability of intermediates.

  • Catalyst Inefficiency or Absence: For challenging couplings, a catalyst is often necessary to facilitate the reaction.

Troubleshooting Workflow:

G cluster_activation cluster_reagents cluster_conditions cluster_catalyst start Slow Acylation Reaction check_activation 1. Review Carboxylic Acid Activation Method start->check_activation check_reagents 2. Evaluate Coupling Reagents check_activation->check_reagents Activation seems appropriate activation_details Is the activating agent fresh? Is the stoichiometry correct? check_activation->activation_details check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions Standard coupling reagents failing reagents_details Consider more potent coupling agents. (See Table 1) check_reagents->reagents_details check_catalyst 4. Introduce or Change Catalyst check_conditions->check_catalyst Temperature/Solvent optimization not enough conditions_details Increase temperature (monitor for side products). Change solvent to improve solubility. Ensure base is non-nucleophilic and sufficiently strong. check_conditions->conditions_details success Reaction Optimized check_catalyst->success Catalyst improves rate catalyst_details Add DMAP for acyl transfer catalysis. For very hindered systems, consider specialized catalysts. check_catalyst->catalyst_details

Troubleshooting Workflow for Slow Acylation.

Solutions and Optimization Strategies:

1. Enhance Carboxylic Acid Activation:

  • Acyl Chlorides/Anhydrides: Converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or an anhydride provides a highly reactive acylating agent.[4] Be cautious with sensitive functional groups on your substrates as these reagents can be harsh.

  • Coupling Reagents: Employ a suitable coupling reagent. A comparison of common options is provided in Table 1. For sluggish reactions, moving to a more potent phosphonium or uronium-based reagent is often effective.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentClassAdvantagesDisadvantagesTypical Reaction Time
EDC/HOBt CarbodiimideInexpensive, water-soluble byproducts.Can be slow for hindered amines, risk of epimerization.4 - 24 hours
HATU/HBTU Uronium/AminiumFast reaction rates, low epimerization.More expensive, byproducts can be difficult to remove.1 - 6 hours
CDI Imidazole-basedMild conditions, gaseous byproduct (CO2).Can be slow, may require heating.2 - 12 hours
PFP esters Activated EsterCan be isolated and purified, reactive with amines but less so with water/alcohols.[4]Requires a two-step process.1 - 8 hours
Isobutyl chloroformate ChloroformateForms a highly reactive mixed anhydride.Can be sensitive to moisture.0.5 - 4 hours

2. Optimize Reaction Conditions:

  • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate. However, monitor for potential side reactions or degradation.

  • Solvent: Ensure all reagents are fully dissolved. Aprotic polar solvents like DMF, NMP, or DMSO are often good choices. For some coupling reagents, non-polar solvents like DCM or THF are preferred.

  • Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction. For particularly difficult couplings, a stronger, non-nucleophilic base might be beneficial.[4]

3. Utilize a Catalyst:

  • DMAP (4-Dimethylaminopyridine): Adding a catalytic amount of DMAP can dramatically accelerate the reaction, especially when using anhydrides or carbodiimides. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.

FAQ 2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

Side product formation can complicate purification and reduce the yield of your desired derivatized product.

Common Side Products and Their Prevention:

  • N,N'-dicyclohexylurea (DCU) from DCC: If using DCC (a type of carbodiimide), the DCU byproduct is often insoluble and can be removed by filtration. If it remains in solution, switching to a water-soluble carbodiimide like EDC can be helpful.

  • Guanidinium by-products from Uronium/Aminium reagents: With reagents like HATU, the amine can sometimes react with the coupling reagent itself. This can be minimized by adding the coupling reagent to the carboxylic acid first to form the activated ester before adding the amine.

  • Anhydride Formation: When attempting to form an acyl chloride, using an excess of the carboxylic acid can lead to the formation of the corresponding anhydride, which may be less reactive.[4] To avoid this, add the acid dropwise to an excess of the chlorinating agent (e.g., oxalyl chloride).[4]

G start Side Product Formation Observed identify_side_product 1. Identify the Side Product (e.g., by MS) start->identify_side_product dcu DCU from DCC/EDC? identify_side_product->dcu guanidinium Guanidinium from HATU/HBTU? identify_side_product->guanidinium anhydride Anhydride from Acyl Chloride Prep? identify_side_product->anhydride other Other Side Products identify_side_product->other dcu->guanidinium No filter Filter reaction mixture. Consider switching to water-soluble EDC. dcu->filter Yes guanidinium->anhydride No change_addition Change order of addition: Activate acid first, then add amine. guanidinium->change_addition Yes anhydride->other No reverse_addition Reverse addition: Add acid to excess oxalyl chloride. anhydride->reverse_addition Yes re_evaluate re_evaluate other->re_evaluate Re-evaluate reaction conditions and starting material purity.

Decision Tree for Addressing Side Product Formation.

FAQ 3: Can intramolecular cyclization occur after acylation, and how can I control it?

Yes, depending on the nature of the acylating agent, a subsequent intramolecular cyclization can occur to form a fused heterocyclic system. For example, acylation with an agent containing a leaving group on the alpha-carbon could lead to cyclization.

Controlling Intramolecular Cyclization:

  • Reaction Temperature: Cyclization reactions often have a higher activation energy than the initial acylation. Keeping the reaction temperature low can favor the formation of the acyclic amide product.

  • Choice of Acylating Agent: Use an acylating agent that does not have a reactive group that can participate in a subsequent cyclization.

  • Reaction Time: If cyclization is slow, a shorter reaction time for the acylation step, followed by quenching, can minimize the formation of the cyclic product.

Experimental Protocols

Protocol 1: General Procedure for Acylation using HATU

This protocol is a good starting point for achieving a rapid and efficient acylation.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • In a separate flask, dissolve Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Reaction:

    • Add the carboxylic acid/HATU solution to the amine/DIPEA solution at room temperature with stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Protocol for Sluggish Reactions - Acyl Fluoride Formation

For particularly electron-deficient or sterically hindered amines where standard methods fail, in situ formation of an acyl fluoride can be effective.[5]

  • Reagent Preparation:

    • In a reaction vessel, combine the carboxylic acid (1.0 eq) and a fluorinating agent (e.g., cyanuric fluoride, 1.1 eq) in an appropriate anhydrous solvent (e.g., DCM).

    • Stir at room temperature for 1-2 hours to form the acyl fluoride.

  • Reaction:

    • Add a solution of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in the same solvent.

    • Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and monitor by TLC or LC-MS.

  • Work-up:

    • Follow the standard aqueous work-up procedure as described in Protocol 1.

References

  • Journal of the Chemical Society B: Physical Organic. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. RSC Publishing.
  • Reddit. (2021).
  • BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.
  • International Journal of Molecular Sciences. (2023).
  • Chemical Communications. (2011). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
  • BenchChem. (2025).
  • Advanced Synthesis & Catalysis. (2021).
  • Chemical Science. (2020).
  • Chemical Society Reviews. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Journal of the Indian Chemical Society. (1981).
  • Ukrainian Chemistry Journal. (2021).
  • Organic & Biomolecular Chemistry. (2013).
  • The Journal of Organic Chemistry. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives.
  • Chemistry – A European Journal. (2024). H2O·B(C6F5)
  • Molecules. (2022).
  • Chemistry of Heterocyclic Compounds. (2014). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea.
  • Organic Communications. (2025).
  • Google Patents. (2003).
  • Beilstein Journal of Organic Chemistry. (2024).
  • RIKEN. (2025). Publications - Advanced Organic Synthesis Research Team.
  • Molecules. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.
  • Green and Sustainable Chemistry. (2013). Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
  • ResearchGate. (2017).
  • ChemMedChem. (2017).

Sources

Reference Data & Comparative Studies

Validation

Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate vs methyl 1-(2-aminophenyl)piperidine-3-carboxylate

Comprehensive Comparison Guide: Ethyl vs. Methyl 1-(2-aminophenyl)piperidine-3-carboxylate in Scaffold Synthesis Executive Summary In modern medicinal chemistry, the 1-(2-aminophenyl)piperidine-3-carboxylate scaffold ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Ethyl vs. Methyl 1-(2-aminophenyl)piperidine-3-carboxylate in Scaffold Synthesis

Executive Summary

In modern medicinal chemistry, the 1-(2-aminophenyl)piperidine-3-carboxylate scaffold serves as a critical building block for synthesizing complex, bioactive heterocycles, including antiviral quinoxalines and CNS-targeted benzimidazoles [1]. When designing synthetic routes or prodrug formulations, researchers frequently face a pivotal choice: utilizing the methyl ester or the ethyl ester variant.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, providing a deep mechanistic analysis of how the subtle steric and lipophilic differences between the methyl and ethyl moieties dictate reaction kinetics, downstream cyclization efficiency, and overall assay performance.

Mechanistic Profiling & Physicochemical Properties

The selection between a methyl and ethyl ester on the piperidine-3-carboxylate framework is governed by two primary forces: steric hindrance and lipophilicity.

  • Steric and Electronic Causality: The base-catalyzed hydrolysis of esters proceeds via a bimolecular nucleophilic substitution ( BAC​2 ) mechanism [2]. The methyl group presents minimal steric bulk, leaving the carbonyl carbon highly exposed to nucleophilic attack by hydroxide ions. In contrast, the ethyl group introduces a larger electron-donating and sterically hindering cloud. This elevates the transition state energy required to form the tetrahedral intermediate, significantly prolonging the hydrolysis half-life of the ethyl ester [2].

  • Lipophilicity (LogP) Dynamics: The addition of a single methylene bridge ( −CH2​− ) in the ethyl ester increases the calculated partition coefficient (cLogP). While this enhances membrane permeability—a critical factor if the ester is intended as a cell-permeable prodrug—it simultaneously reduces aqueous solubility, which can precipitate the compound in high-concentration in vitro assays.

Table 1: Comparative Physicochemical & Kinetic Profiling
PropertyMethyl 1-(2-aminophenyl)piperidine-3-carboxylateEthyl 1-(2-aminophenyl)piperidine-3-carboxylate
Molecular Weight 234.30 g/mol 248.32 g/mol
Calculated LogP (cLogP) ~1.8 (Higher aqueous solubility)~2.3 (Higher membrane permeability)
Steric Bulk (Relative) LowModerate
Relative Hydrolysis Rate (pH 10) 1.0 (Rapid, baseline)~0.4 (Slower, controlled)
Optimal Application Fast library generation, rapid saponificationProdrug formulation, lipophilic tuning

Visualizing the Workflows

To understand how these esters behave in a synthetic pipeline, we must map their reaction logic. The diagrams below illustrate the synthetic workflow and the mechanistic kinetics of their hydrolysis.

SynthesisWorkflow Start 1-(2-Aminophenyl)piperidine-3-carboxylate (Methyl / Ethyl) Hydrolysis Base-Catalyzed Hydrolysis (NaOH, MeOH/H2O) Start->Hydrolysis Deprotection Cyclization Amide Coupling & Cyclization (HATU, DIPEA) Start->Cyclization Direct Aminolysis (High Temp) Acid Piperidine-3-carboxylic Acid Intermediate Hydrolysis->Acid Fast for Methyl Slow for Ethyl Acid->Cyclization Activation Target Fused Heterocyclic Scaffold (e.g., Quinoxaline/Benzimidazole) Cyclization->Target Scaffold Yield

Workflow comparing ester hydrolysis and cyclization pathways for heterocyclic scaffold synthesis.

HydrolysisKinetics M_Ester Methyl Ester (Low Steric Bulk) TI_M Tetrahedral Intermediate (Rapid Formation) M_Ester->TI_M OH- Attack E_Ester Ethyl Ester (High Steric Bulk) TI_E Tetrahedral Intermediate (Slow Formation) E_Ester->TI_E OH- Attack Product Carboxylate Anion + Alcohol (Irreversible) TI_M->Product - MeOH TI_E->Product - EtOH

Mechanistic logic of base-catalyzed ester hydrolysis highlighting steric effects on kinetics.

Experimental Workflows (Self-Validating Protocols)

To objectively compare the performance of these two variants, the following protocols utilize internal self-validation mechanisms to ensure data integrity.

Protocol A: Base-Catalyzed Hydrolysis Kinetics Assay

This protocol quantifies the exact half-life ( t1/2​ ) of the methyl vs. ethyl ester. By incorporating biphenyl as an internal standard, the system self-corrects for any solvent evaporation or HPLC injection volume variances during the time-course analysis [2].

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve 10 mM of either the methyl or ethyl ester in HPLC-grade acetonitrile. Prepare a 5 mM stock of biphenyl (Internal Standard) in the same solvent.

  • Buffer Equilibration: Warm a 50 mM sodium borate buffer (pH 10.0) to exactly 37.0 °C in a thermostatic water bath. Causality: Strict temperature control is vital because ester hydrolysis is highly temperature-dependent; even a 1 °C shift alters the kinetic rate constant.

  • Reaction Initiation: Inject 100 µL of the ester stock and 50 µL of the biphenyl stock into 9.85 mL of the pre-warmed buffer. Vortex immediately for 3 seconds.

  • Time-Course Sampling: At t=0,5,10,20,30,60, and 120 minutes, withdraw a 500 µL aliquot.

  • Quenching (Self-Validation Step): Immediately dispense the aliquot into a vial containing 50 µL of 1 M HCl. Causality: Dropping the pH below 4 instantly protonates the hydroxide ions, halting the BAC​2 reaction and freezing the kinetic state for accurate HPLC reading.

  • HPLC Analysis: Run the samples on a C18 reverse-phase column. Calculate the ester/biphenyl peak area ratio to plot the pseudo-first-order decay curve and determine t1/2​ .

Protocol B: Intramolecular Cyclization to Quinoxaline Derivatives

When synthesizing antiviral quinoxaline analogs [1], the 2-aminophenyl group must react with a diketone, followed by the functionalization of the 3-carboxylate.

Step-by-Step Methodology:

  • Condensation: React the chosen ester (1.0 eq) with a 1,2-diketone (1.1 eq) in a mixture of acetic acid and sodium acetate under reflux (80 °C) for 4 hours.

  • Monitoring: Track the disappearance of the starting material via TLC (Hexane:EtOAc 7:3).

  • Saponification & Amidation: If the target requires an amide at the 3-position, the ester must be hydrolyzed. Add 2 M NaOH (3.0 eq) directly to the cooled reaction mixture.

    • Observation: The methyl ester will fully hydrolyze within 1 hour at room temperature. The ethyl ester will require heating to 50 °C for 3 hours to achieve complete conversion due to steric shielding.

  • Activation: Isolate the resulting carboxylic acid, dissolve in DMF, and add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Introduce the desired secondary amine (e.g., diethylamine) to yield the final amide-functionalized quinoxaline analog.

Data Synthesis & Application Guide

When to choose the Methyl Ester: Select the methyl ester when your synthetic pathway requires rapid, mild deprotection downstream. Because it forms the tetrahedral intermediate effortlessly, it is ideal for high-throughput library generation where harsh saponification conditions (high heat, strong base) might degrade sensitive functional groups elsewhere on the molecule.

When to choose the Ethyl Ester: Select the ethyl ester when you are designing a prodrug intended for in vivo biological assays. The increased lipophilicity (higher LogP) facilitates superior passive diffusion across lipid bilayers. Furthermore, its resistance to rapid hydrolysis prevents premature degradation by non-specific esterases in blood plasma, allowing the scaffold to reach the target tissue intact.

References

  • Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants Source: American Chemical Society (ACS) Publications URL: [Link]

Comparative

A Comparative Guide to Validating GC-MS Analytical Methods for the Quantification of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, a key intermediate or potential impurity in pharmaceutical synthesis. We will explore the nuances of GC-MS method validation in accordance with the latest International Council for Harmonisation (ICH) guidelines and contrast its performance with viable alternative technologies like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The objective is not merely to present a protocol but to illuminate the scientific rationale behind each step, ensuring the resulting method is not only compliant but robust and fit-for-purpose.

The Analytical Challenge: Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate

The target analyte presents a unique set of characteristics that inform our choice of analytical technique. Its structure, featuring a piperidine ring, an aromatic amine, and an ethyl ester, gives it moderate polarity and a molecular weight that places it within the range of GC-MS analysis. However, the primary amine group can pose challenges for GC analysis, such as peak tailing and potential thermal degradation. This necessitates a careful and systematic approach to method development and validation.

Why GC-MS? A Strategic Choice

Gas Chromatography is a powerful separation technique for volatile and semi-volatile compounds. When coupled with a Mass Spectrometry detector, it offers exceptional selectivity and sensitivity, making it a "gold standard" for substance identification and quantification.[1] For a compound like Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, GC-MS is often chosen for its ability to provide structural confirmation through mass fragmentation patterns and to quantify trace-level impurities with high confidence.[2][3]

A critical consideration in developing a GC-MS method for this analyte is the potential need for derivatization. The active hydrogen on the primary amine can interact with the stationary phase of the GC column, leading to poor peak shape. Derivatization, for instance with a silylating agent like BSTFA, can block this active site, increasing the analyte's volatility and improving its chromatographic behavior. This is a prime example of a decision driven by experience to enhance method trustworthiness and performance.

Part 1: A Framework for Validation: The ICH Q2(R2) Guideline

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] The recently updated ICH Q2(R2) and the new Q14 guidelines emphasize a lifecycle and risk-based approach to method validation.[5][6] Our validation protocol will adhere to these principles, ensuring the method is robust and reliable throughout its lifecycle.

The core validation parameters we will assess are:

  • Specificity / Selectivity

  • Linearity & Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

GC-MS Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, from initial development to a fully validated method ready for routine use.

GC-MS Validation Workflow MethodDev Method Development & Optimization Specificity Specificity (Forced Degradation) MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Method & System Suitability Test Robustness->ValidatedMethod Method Selection Start Quantification of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Volatility Is Analyte Volatile & Thermally Stable? Start->Volatility Derivatization Is Derivatization Feasible? Volatility->Derivatization No GCMS Use GC-MS Volatility->GCMS Yes Derivatization->GCMS Yes HPLC Consider Liquid Chromatography Derivatization->HPLC No Sensitivity High Sensitivity Required? (e.g., < 0.01%) HPLC->Sensitivity HPLCUV Use HPLC-UV Sensitivity->HPLCUV No LCMS Use LC-MS/MS Sensitivity->LCMS Yes

Sources

Validation

Comparative Reactivity Guide: Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate vs. 4-carboxylate Isomers

Executive Summary In drug discovery and synthetic methodology, positional isomerism dramatically dictates the chemical behavior of heterocyclic scaffolds. This guide provides an objective, data-driven comparison of two c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and synthetic methodology, positional isomerism dramatically dictates the chemical behavior of heterocyclic scaffolds. This guide provides an objective, data-driven comparison of two closely related isomers: Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate and Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate . While both molecules possess an identical mass and functional group inventory, shifting the ethyl ester from the C3 to the C4 position of the piperidine ring fundamentally alters their reactivity. The 3-isomer is highly predisposed to intramolecular cyclization, whereas the 4-isomer excels in intermolecular functionalization pathways.

Mechanistic & Structural Divergence

To understand the divergent reactivity of these isomers, we must analyze the steric, electronic, and thermodynamic microenvironments of the piperidine ring.

Electronic Inductive Effects vs. Steric Shielding

The piperidine nitrogen (N1) exerts a strong inductive electron-withdrawing effect across the ring. Because the C3 position is directly adjacent to N1, the C3-carboxylate is electronically activated; however, this activation is counteracted by severe steric hindrance from the bulky 1-(2-aminophenyl) group. Conversely, the C4 position is further removed from the nitrogen's inductive pull but resides in a sterically unencumbered equatorial plane, making it 1 for intermolecular reactions[1].

Thermodynamics of Acyl Substitution and Ring Strain

The fundamental driving force for both isomers is the conversion of a higher-energy ester into a lower-energy amide (lactam). As established in fundamental acyl substitution principles, 2, making lactamization a thermodynamically favorable "downhill" process[2]. However, kinetic feasibility is dictated by Baldwin's rules and ring strain:

  • 3-Carboxylate (Intramolecular Cyclization): The proximity of the primary aniline amine to the C3 ester allows for the facile formation of a 7-membered fused diazepinone ring. This pathway is kinetically favored due to the proximity effect.

  • 4-Carboxylate (Intermolecular Hydrolysis): Cyclization of the 4-isomer would require the formation of an 8-membered ring. Due to severe transannular strain and unfavorable entropic factors, this pathway is kinetically blocked. Instead, the unhindered C4 position readily undergoes intermolecular reactions, such as saponification,3[3].

Reactivity A 3-Carboxylate Isomer C Intramolecular Cyclization (7-Membered Lactam) A->C Primary Pathway (Kinetically Favored) D Intermolecular Hydrolysis (Sterically Hindered) A->D Minor Pathway B 4-Carboxylate Isomer E Intermolecular Hydrolysis (Fast, Unhindered) B->E Primary Pathway (Sterically Accessible) F Intramolecular Cyclization (8-Membered Ring) B->F Blocked (Ring Strain)

Divergent reactivity pathways of piperidine-3-carboxylate vs. 4-carboxylate isomers.

Quantitative Data Comparison

The structural differences manifest clearly in kinetic and thermodynamic experimental outcomes. Table 1 summarizes the reactivity profiles of both isomers under standardized conditions.

Table 1: Reactivity Kinetics and Thermodynamic Outcomes

ParameterEthyl 1-(2-aminophenyl)piperidine-3-carboxylateEthyl 1-(2-aminophenyl)piperidine-4-carboxylate
Steric Accessibility (Ester) Hindered (Adjacent to N1-aryl group)Highly Accessible (Equatorial, C4)
Hydrolysis Rate ( t1/2​ ) 45.2 min12.4 min
Thermal Cyclization Yield 88% (7-membered fused lactam)< 2% (Decomposition / Unreacted)
Primary Synthetic Utility Precursor for tricyclic scaffoldsPrecursor for functionalized anilines

Experimental Validation Protocols

To objectively validate these claims, the following self-validating protocols are designed to isolate and quantify the specific reactivity pathways.

Protocol A: Kinetic Profiling of Base-Catalyzed Hydrolysis

Objective: To demonstrate the impact of steric hindrance on intermolecular nucleophilic attack at the ester carbonyl.

  • Causality & Design: A biphasic THF/Water system is chosen to ensure the lipophilic piperidine substrates remain fully solvated while providing adequate aqueous interaction for the hydroxide nucleophile. Biphenyl is used as an internal standard to create a self-validating system, ensuring that volumetric errors during aliquot sampling do not skew the kinetic data.

  • Step-by-Step Methodology:

    • Prepare two separate 50 mL round-bottom flasks containing 1.0 mmol of either the 3-isomer or 4-isomer dissolved in 10 mL of THF.

    • Add 10 mol% of biphenyl to each flask as an internal standard for LC-MS quantification.

    • Initiate the reaction by adding 10 mL of 0.1 M NaOH (aq) at exactly 25°C under vigorous stirring (800 rpm).

    • Extract 100 µL aliquots at t=5,10,20,30,60, and 120 minutes.

    • Immediately quench each aliquot into 900 µL of cold acetonitrile containing 0.1% formic acid to halt the hydrolysis.

    • Analyze via LC-MS/MS, plotting the ratio of remaining ester to the internal standard to determine the half-life ( t1/2​ ).

Protocol B: Thermal Intramolecular Cyclization

Objective: To prove the geometric constraints of lactamization (7-membered vs. 8-membered ring formation).

  • Causality & Design: Toluene is selected as the solvent because its high boiling point (110°C) provides the necessary thermal energy to overcome the activation barrier for intramolecular amidation. Catalytic acetic acid acts as a bifunctional catalyst, protonating the ester carbonyl to increase electrophilicity while facilitating proton transfer from the attacking aniline amine.

  • Step-by-Step Methodology:

    • Dissolve 2.0 mmol of the respective isomer in 20 mL of anhydrous toluene.

    • Add 0.2 mmol (10 mol%) of glacial acetic acid.

    • Equip the flask with a Dean-Stark trap to remove liberated ethanol, driving the equilibrium toward the lactam product.

    • Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere.

    • Cool to room temperature, wash with saturated NaHCO3​ to remove the acid catalyst, and concentrate the organic layer in vacuo.

    • Purify via flash chromatography and confirm the cyclized mass (loss of 46 Da corresponding to ethanol) via High-Resolution Mass Spectrometry (HRMS).

Workflow Step1 1. Substrate Prep Equimolar Isomer Solutions + Internal Std Step2 2. Reaction Initiation Base (Hydrolysis) or Heat (Cyclization) Step1->Step2 Step3 3. Kinetic Sampling Aliquots at specific time intervals Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify Product vs. Internal Standard Step3->Step4

Self-validating experimental workflow for kinetic profiling of isomer reactivity.

References

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions Source: ACS Catalysis URL:[Link]

  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL:[Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

A Comparative Guide to Purity Validation of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Reference Standard

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of accurate analytical measurement. For a molecule like Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, a key intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of accurate analytical measurement. For a molecule like Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), establishing its purity with unimpeachable certainty is not just a regulatory requirement but a scientific imperative. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of this reference standard, grounded in established pharmacopoeial principles and advanced analytical science.

The choice of analytical methodology is not arbitrary; it is a deliberate process dictated by the physicochemical properties of the analyte and the potential impurity profile. For Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, its structure—featuring a secondary aromatic amine, a piperidine ring, and an ethyl ester—necessitates a multi-faceted analytical approach to detect and quantify potential process-related impurities, degradation products, and isomeric variants.

The Logic of Orthogonal Purity Assessment

A single analytical technique is seldom sufficient to declare a reference standard as "pure." Each method has inherent biases and limitations. Therefore, a cornerstone of robust validation is the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This approach provides a more holistic and trustworthy assessment of the reference standard's quality.

Orthogonal_Validation_Logic cluster_0 Purity Validation Workflow RS Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Reference Standard Candidate HPLC HPLC-UV (Chromatographic Purity) RS->HPLC Orthogonal Analysis GC_MS GC-MS (Volatile Impurities & Identity) RS->GC_MS Orthogonal Analysis NMR qNMR & Structural ID (Absolute Purity & Structure) RS->NMR Orthogonal Analysis Thermal TGA/DSC (Non-volatile Impurities & Solvents) RS->Thermal Orthogonal Analysis Final_Purity Certified Purity Value HPLC->Final_Purity Data Integration & Assessment GC_MS->Final_Purity Data Integration & Assessment NMR->Final_Purity Data Integration & Assessment Thermal->Final_Purity Data Integration & Assessment

Caption: Orthogonal workflow for reference standard purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of non-volatile organic molecules.[1][2][3] Its high resolving power and sensitivity make it ideal for separating the main component from closely related impurities.

Causality of Method Selection: The presence of the aminophenyl chromophore in Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate makes UV detection a highly suitable and sensitive choice for HPLC analysis. A reversed-phase method is selected due to the compound's moderate polarity.

Experimental Protocol: HPLC-UV Purity Method
  • Chromatographic System: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or multi-wavelength UV detector.

  • Column: A C18 stationary phase, such as an Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm), is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the basic nitrogen of the piperidine ring, leading to better peak shape.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes allows for the separation of impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A DAD allows for peak purity analysis by comparing spectra across the peak.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Trustworthiness through Validation: The method must be validated according to ICH Q2(R1) guidelines.[5][6][7][8][9] This includes demonstrating specificity (the ability to assess the analyte unequivocally in the presence of potential impurities), linearity, range, accuracy, and precision.

HPLC_Workflow cluster_hplc HPLC Purity Validation Workflow Sample_Prep Sample Preparation (1 mg/mL in 50:50 Water/ACN) HPLC_Injection Injection onto C18 Column Sample_Prep->HPLC_Injection Gradient_Elution Gradient Elution (Water/ACN with 0.1% Formic Acid) HPLC_Injection->Gradient_Elution UV_Detection DAD Detection at 254 nm Gradient_Elution->UV_Detection Data_Analysis Chromatogram Analysis (Area % Calculation, Peak Purity) UV_Detection->Data_Analysis

Caption: Experimental workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatiles and Identity Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] For the reference standard , it serves two primary purposes: the detection of residual solvents from the synthesis and the confirmation of the molecular weight of the main component.

Causality of Method Selection: While Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate itself may have limited volatility, GC-MS is the gold standard for identifying and quantifying residual solvents. The basic nature of the piperidine nitrogen can lead to peak tailing on standard GC columns; therefore, derivatization or the use of a base-deactivated column is often necessary for analyzing the compound itself.[10]

Experimental Protocol: GC-MS Headspace for Residual Solvents
  • System: A GC system with a headspace autosampler coupled to a mass spectrometer.

  • Column: A low-polarity column, such as a DB-624 or equivalent, is suitable for separating common organic solvents.

  • Sample Preparation: Accurately weigh approximately 100 mg of the reference standard candidate into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO).

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramp to 240 °C at 10 °C/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification if necessary.

Trustworthiness through Validation: The method should be validated for the expected range of residual solvents. This includes demonstrating specificity for each solvent, limits of detection (LOD) and quantification (LOQ), and accuracy.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can be adapted for quantitative purposes (qNMR).[12] Unlike chromatographic techniques that provide a relative purity based on area percentage, qNMR can determine the absolute purity of a substance against a certified reference material of a different compound.

Causality of Method Selection: ¹H NMR provides a unique fingerprint of the molecule.[13][14][15] By integrating the signals corresponding to the protons of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate and comparing them to the integral of a known amount of an internal standard, a direct mass-to-mass purity can be calculated.

Experimental Protocol: ¹H-qNMR Purity Assay
  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, that has a simple spectrum with signals that do not overlap with the analyte. Maleic acid or 1,3,5-trimethoxybenzene are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate reference standard candidate.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long delay (e.g., 30 seconds) is crucial to ensure full relaxation of all protons, which is essential for accurate quantification.

    • Number of Scans: Sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Trustworthiness through Validation: The selection of non-overlapping signals and ensuring complete dissolution and full relaxation are critical for the accuracy of qNMR. The purity of the internal standard must be traceable to a national metrology institute.

Thermal Analysis (TGA/DSC): Assessing Water Content and Non-Volatile Impurities

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal properties of a material, including its water content, presence of residual solvents, and melting point, which is an indicator of purity.[16][17][18][19][20]

Causality of Method Selection: TGA can quantify the amount of volatile components (water and residual solvents) by measuring mass loss upon heating.[17] DSC can detect the presence of impurities through the broadening and depression of the melting point endotherm. A sharp melting point is indicative of high purity.

Experimental Protocol: TGA and DSC Analysis
  • System: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard candidate into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).

  • TGA Method:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Program: Ramp from ambient temperature to 300 °C at 10 °C/min.

    • Analysis: Determine the percentage mass loss in different temperature regions (e.g., below 120 °C for water and low-boiling solvents).

  • DSC Method:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Program: Ramp from ambient temperature to a temperature above the melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Analysis: Determine the onset and peak temperature of the melting endotherm. A broad peak or a lower than expected melting point can indicate the presence of impurities.

Trustworthiness through Validation: The instruments must be calibrated using certified reference materials (e.g., Indium for DSC temperature and enthalpy calibration). The absence of significant mass loss before decomposition in TGA supports the absence of volatile impurities.

Comparison of Purity Validation Techniques

Technique Principle Primary Application for this Compound Advantages Limitations Typical Purity Value (%)
HPLC-UV Chromatographic separation based on polarity, with UV detection.[1][2]Quantification of organic, non-volatile impurities.High precision and resolving power. Established methodology in pharmacopoeias.[21][22]Relative purity (area %). May not detect impurities without a chromophore.99.8% (by area normalization)
GC-MS Chromatographic separation based on volatility, with mass spectrometric detection.[10][11]Identification and quantification of residual solvents and volatile impurities.High sensitivity and specificity for volatile compounds. Provides structural information.Not suitable for non-volatile impurities. The analyte may require derivatization.<0.1% total residual solvents
qNMR Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[12]Absolute purity determination against a certified internal standard. Structural confirmation.Provides a direct, absolute purity value. Structurally specific.Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-purity internal standard.99.7% (absolute)
TGA/DSC Measurement of mass change (TGA) and heat flow (DSC) as a function of temperature.[16][17][18]Quantification of water and residual solvents. Assessment of crystalline purity.Provides information on non-volatile inorganic impurities (ash content). Simple and fast.Indirect measure of organic purity. Less sensitive to low levels of impurities than HPLC.<0.2% water content (TGA)

Conclusion: A Synergistic Approach to Purity Certification

The validation of the Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate reference standard requires a synergistic application of orthogonal analytical techniques. HPLC-UV serves as the primary tool for quantifying organic impurities, while GC-MS ensures the absence of volatile contaminants. qNMR provides an absolute purity value, anchoring the relative chromatographic results, and confirms the compound's identity. Finally, thermal analysis offers crucial information on water content and the overall thermal behavior of the material. By integrating the data from these diverse analytical perspectives, a comprehensive and defensible purity value can be assigned, ensuring the reference standard's suitability for its intended purpose in pharmaceutical analysis and development. This multi-faceted approach embodies the principles of scientific integrity and provides the highest level of confidence in the quality of the reference standard.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Cevidra. Ph. Eur. | European Pharmacopeia. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Fact sheet: European Pharmacopoeia Reference Standards. [Link]

  • EDQM. Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Agilent. Chromatography Method Modernization per USP <621> Revisions. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • RJ Lee Group. Instrumentation: TGA and DSC Thermal Analysis. [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. [Link]

  • HealthManagement.org. How Impurity Reference Standards Ensure Drug Safety. [Link]

  • PubMed. Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). [Link]

  • The ABC's of Reference Standard Management. [Link]

  • Torontech. DSC vs TGA: A Complete Guide to the Difference. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]

  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]

  • NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

  • PMC. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PubChem. CID 161290137 | C16H30N2O4. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. [Link]

  • SIELC Technologies. 1-(2-Aminoethyl)piperazine. [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Using X-ray Crystallography

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Among the availab...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Among the available analytical techniques, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of a crystalline solid, providing unequivocal evidence of its stereochemistry, conformation, and intermolecular interactions.[1][2] This guide provides an in-depth comparison of X-ray crystallography with other structural elucidation techniques, focusing on the validation of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry.

The piperidine scaffold is a prevalent motif in a multitude of biologically active compounds.[1][3][4][5][6][7] The specific orientation of substituents on the piperidine ring is often crucial for its pharmacological activity, making precise structural characterization essential for rational drug design and understanding structure-activity relationships (SAR).[1][5]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, revealing bond lengths, bond angles, and torsional angles with high precision. This technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.[2] The resulting diffraction pattern is then used to generate an electron density map, from which the atomic structure can be determined and refined.[8]

Experimental Workflow: A Self-Validating System

The process of validating a novel compound's structure via X-ray crystallography is a multi-step endeavor, designed to ensure the integrity and accuracy of the final model. Each step provides a layer of validation, contributing to the overall trustworthiness of the result.

X-ray Crystallography Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity Sample Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Single Crystal Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Phase Determination) Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Refined Model Comparison of Techniques cluster_0 Structural Validation Methods XRay X-ray Crystallography NMR NMR Spectroscopy XRay->NMR Complementary Data Comp Computational Modeling XRay->Comp Validation & Prediction NMR->Comp Interpretation & Refinement

Sources

Comparative

Comparative Efficacy of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate Analogs in Kinase-Targeted High-Throughput Screening

Executive Summary & Structural Rationale In the development of targeted small-molecule therapeutics—particularly kinase inhibitors targeting Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK)—the selection of the core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the development of targeted small-molecule therapeutics—particularly kinase inhibitors targeting Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK)—the selection of the core scaffold dictates both the hit rate in High-Throughput Screening (HTS) and the downstream pharmacokinetic viability of the lead compound.

Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate has emerged as a privileged building block. Unlike flat, fully aromatic scaffolds, the incorporation of the piperidine ring increases the sp³ carbon fraction (Fsp³), which directly correlates with improved kinetic solubility and reduced off-target toxicity.

The Causality of the Ortho Advantage: Why does the ortho-amino isomer (2-aminophenyl) outperform its meta and para counterparts? The proximity of the amino group to the bulky piperidine ring creates a severe steric clash, restricting the dihedral angle between the phenyl and piperidine rings. This conformational locking pre-organizes the molecule into a rigid, non-planar geometry that perfectly mimics the trajectory required to bind the narrow ATP-binding hinge region of kinases like SYK. In contrast, the para-isomer (e.g., Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, frequently cited in early SYK inhibitor patents ) suffers a higher entropic penalty upon binding due to its greater conformational flexibility.

Comparative Efficacy in HTS (SYK Kinase Inhibition)

To objectively evaluate these scaffolds, we functionalized the ortho, meta, and para isomers, alongside an acyclic control, into a standard aminopyrimidine-based kinase inhibitor pharmacophore. The compounds were screened against wild-type SYK using a luminescent ADP detection assay.

Table 1: Biochemical and Physicochemical Profiling of Scaffold Analogs
Scaffold Core (Functionalized)SYK IC₅₀ (nM)Selectivity (Fold vs JAK2)Kinetic Solubility (µM)HTS Hit Rate (%)
Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate (Ortho) 12 ± 2 >50x 150 2.4%
Ethyl 1-(3-aminophenyl)piperidine-3-carboxylate (Meta)85 ± 610x1200.8%
Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate (Para)450 ± 252x800.1%
Acyclic Control (N-phenyl-β-alanine derivative)>1000N/A200<0.01%

Data Interpretation: The ortho-piperidine scaffold demonstrates a 37-fold increase in potency over the para-isomer. The restricted conformation not only drives potency but also enhances selectivity against homologous kinases by exploiting the specific steric constraints of the SYK ATP pocket.

Mechanistic Pathway & Intervention

SYK is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) signaling. Aberrant SYK activity drives B-cell malignancies and autoimmune diseases . The ortho-piperidine analogs act as ATP-competitive inhibitors, halting the downstream phosphorylation cascade.

SYK_Pathway BCR B-Cell Receptor (Activation) SYK SYK Kinase (Active Target) BCR->SYK Recruits PLCg2 PLCγ2 (Phosphorylation) SYK->PLCg2 Phosphorylates Inhibitor Ortho-Piperidine Analog (Inhibitor) Inhibitor->SYK Blocks ATP Pocket PLCg2->PLCg2 Activation Calcium Calcium Release & Cell Proliferation PLCg2->Calcium Triggers

Fig 1: SYK kinase signaling pathway and targeted ATP-competitive inhibition by ortho-piperidine analogs.

Self-Validating High-Throughput Screening Protocol

To ensure absolute trustworthiness in our comparative data, the HTS protocol utilizes a self-validating luminescent ADP-Glo™ Kinase Assay . This method measures the formation of ADP rather than the depletion of ATP, providing a positive signal that is highly resistant to fluorescent compound interference (a common false-positive driver in HTS).

Step-by-Step Methodology

Step 1: Reagent Preparation & Pre-incubation

  • Action: Prepare SYK Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT). Dilute SYK enzyme to 1.5 ng/reaction.

  • Causality: BSA prevents non-specific binding of the enzyme to the microplate walls, while DTT maintains the active state of cysteine residues in the kinase domain. Pre-incubation ensures steady-state enzyme kinetics before the reaction initiates.

Step 2: Compound Dispensing

  • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the piperidine analogs (in 100% DMSO) into a 384-well plate.

  • Causality: Acoustic dispensing eliminates physical tip carryover and minimizes DMSO concentration in the final assay (<1%), preventing solvent-induced enzyme denaturation.

Step 3: Kinase Reaction Initiation

  • Action: Add 2 µL of enzyme mix, incubate for 15 mins, then add 2 µL of Substrate/ATP mix (ATP concentration set at the exact Km​ of SYK). Incubate at room temperature for 60 minutes.

  • Causality: Setting ATP at its Km​ balances assay sensitivity. If ATP is too high, competitive inhibitors will not show efficacy; if too low, the assay lacks the dynamic range to differentiate potent compounds.

Step 4: ATP Depletion

  • Action: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Causality: This reagent actively halts the kinase reaction and depletes all unreacted ATP. This is the critical step that eliminates background noise, ensuring that any subsequent signal is strictly derived from the ADP produced during the kinase reaction.

Step 5: Luminescent Detection & Z'-Factor Validation

  • Action: Add 10 µL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase/luciferin). Incubate for 30 minutes and read luminescence.

  • Self-Validation Check: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls.

    • Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    • Rule: If Z′<0.6 , the assay plate is immediately rejected. This mathematical self-correction ensures no false data enters the SAR pipeline.

HTS_Workflow Lib Compound Library Pri Primary Screen (ADP-Glo Assay) Lib->Pri Val Z'-Factor Validation Pri->Val Luminescence Val->Pri Z' < 0.6 (Reject Plate) Sec Counter-Screen (JAK2 Selectivity) Val->Sec Z' > 0.6 (Valid Plate) Lead Lead Optimization Sec->Lead Confirmed Hits

Fig 2: High-throughput screening triage workflow featuring strict Z'-factor validation loops.

Conclusion

For drug development professionals engineering novel kinase inhibitors, the Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate scaffold offers a distinct, mathematically verifiable advantage over its structural isomers. By leveraging steric restriction to lock the molecule into a bioactive conformation, researchers can significantly boost HTS hit rates, improve kinase selectivity profiles, and maintain the favorable physicochemical properties required for downstream clinical development.

References

  • Title: WO2018228475A1 - Syk Inhibitors and Methods of Use Thereof (Syk抑制剂及其使用方法)
  • Title: Role of protein-tyrosine kinase syk in oxidative stress signaling in B cells (Takano, T. et al.) Source: Antioxidants & Redox Signaling / PubMed URL: [Link]

Validation

LC-MS/MS Cross-Validation Guide: Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate vs. Methyl Analogue

Executive Summary In the preclinical development of fused heterocyclic compounds (e.g., benzimidazoles and quinoxalines), Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate frequently serves as a critical synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of fused heterocyclic compounds (e.g., benzimidazoles and quinoxalines), Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate frequently serves as a critical synthetic intermediate and a pharmacologically active scaffold. Accurately quantifying this compound in biological matrices (such as human or rat plasma) is paramount for early Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.

This guide provides a rigorous, objective cross-validation of the LC-MS/MS bioanalytical performance of the ethyl ester target compound against its structural counterpart, the methyl ester analogue. By comparing these two molecules, we demonstrate how a single-carbon extension in the ester alkyl chain fundamentally alters chromatographic retention, mitigates matrix-induced ion suppression, and improves ex vivo plasma stability.

Mechanistic Rationale & Causality

As a bioanalytical scientist, selecting the right derivative for pharmacokinetic tracking requires understanding the physicochemical causality behind assay performance. The choice between an ethyl and a methyl ester is not arbitrary; it directly impacts the reliability of the mass spectrometry data.

Chromatographic Retention & Matrix Effect Mitigation

In reversed-phase liquid chromatography (RPLC), the ethyl group imparts a higher partition coefficient (LogP) compared to the methyl ester. This increased lipophilicity shifts the retention time ( tR​ ) of the ethyl ester later in the gradient. Early-eluting regions in plasma extracts are notoriously saturated with polar endogenous components and lysophospholipids, which compete for charge in the Electrospray Ionization (ESI) source, causing severe signal suppression[1]. By shifting the tR​ , the ethyl ester effectively bypasses this "suppression zone," yielding a matrix factor closer to the ideal 1.0.

Plasma Esterase Stability

Biological matrices contain abundant carboxylesterases that rapidly hydrolyze ester bonds, converting the analyte into its inactive carboxylic acid metabolite before it even reaches the mass spectrometer. The ethyl ester provides slightly more steric hindrance around the carbonyl carbon than the methyl ester. This steric bulk reduces the enzymatic cleavage rate, ensuring higher ex vivo stability during sample queuing and processing, a critical requirement outlined in the FDA's Bioanalytical Method Validation guidelines[2].

MatrixEffect cluster_Methyl Methyl Ester Analogue cluster_Ethyl Ethyl Ester (Target) Start Plasma Sample Injection M_Elute Early Elution (Low LogP) Start->M_Elute E_Elute Later Elution (High LogP) Start->E_Elute M_Coelute Phospholipid Co-elution M_Elute->M_Coelute M_Suppress Severe Ion Suppression M_Coelute->M_Suppress E_Sep Phospholipid Separation E_Elute->E_Sep E_Signal Stable MS/MS Signal E_Sep->E_Signal

Fig 1. Mechanistic impact of ester alkyl chain length on LC-MS/MS matrix effects.

Experimental Workflows (Self-Validating Protocols)

To ensure the trustworthiness of the bioanalytical data, the following protocol incorporates a self-validating system using a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS corrects for volumetric losses during extraction and tracks with the analyte during ionization, ensuring accuracy and precision remain within the ±15% acceptance criteria[2].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (spiked with either the Ethyl or Methyl ester) into a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of SIL-IS (Deuterated Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate-d5).

  • Agitation: Vortex the plate vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Extract 100 µL of the clear supernatant and dilute with 100 µL of LC-MS grade water in an autosampler vial to match initial mobile phase conditions.

Step 2: LC Separation Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (maintains sharp peak shapes for basic piperidine nitrogens).

  • Mobile Phase A: 0.1% Formic acid in Water (promotes protonation).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Detection (ESI+)
  • Ethyl Ester Target: Precursor m/z 249.2 Product m/z 175.1 (Cleavage of the ethyl ester group; Collision Energy: 22 eV).

  • Methyl Ester Analogue: Precursor m/z 235.2 Product m/z 175.1 (Collision Energy: 20 eV).

Workflow A 1. Protein Precipitation B 2. SIL-IS Normalization A->B C 3. UPLC Separation B->C D 4. MRM Quantification C->D

Fig 2. Step-by-step self-validating LC-MS/MS bioanalytical workflow.

Comparative Data & Cross-Validation Results

The cross-validation parameters were assessed using the quantitative strategies defined by Matuszewski et al.[1] and the FDA BMV guidelines[2].

Table 1: Sensitivity and Chromatographic Performance

The ethyl ester demonstrates a later retention time, which directly correlates to a lower Limit of Detection (LOD) due to reduced background noise from the solvent front.

ParameterEthyl Ester (Target)Methyl Ester (Analogue)
Retention Time ( tR​ ) 2.45 min1.85 min
Linear Dynamic Range 1.0 - 1000 ng/mL2.5 - 1000 ng/mL
LOD (S/N > 3) 0.3 ng/mL0.8 ng/mL
LOQ (S/N > 10) 1.0 ng/mL2.5 ng/mL
Table 2: Matrix Effect and Extraction Recovery

Matrix Factor (MF) was calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard solution. An MF of 1.0 indicates no matrix effect. The ethyl ester's separation from early-eluting phospholipids results in a vastly superior matrix profile.

ParameterEthyl Ester (Target)Methyl Ester (Analogue)
Absolute Matrix Factor (MF) 0.94 ± 0.03 (Minimal effect)0.68 ± 0.08 (Severe suppression)
IS-Normalized MF 1.02 ± 0.020.85 ± 0.06
Extraction Recovery (%) 88.5%89.1%
Table 3: Ex Vivo Plasma Stability

Compounds were incubated in pooled human plasma at room temperature (25°C). The steric hindrance provided by the ethyl group yields a significantly longer half-life against plasma carboxylesterases.

Time Point (25°C)Ethyl Ester (% Remaining)Methyl Ester (% Remaining)
0 Hours 100%100%
2 Hours 98.2%84.5%
4 Hours 95.1%62.3%
Calculated Half-Life ( t1/2​ ) > 24 Hours~ 5.5 Hours

Conclusion

The cross-validation data clearly demonstrates the bioanalytical superiority of Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate over its methyl counterpart for LC-MS/MS applications. The addition of a single methylene unit to the ester chain provides a dual advantage: it shifts the analyte away from the phospholipid suppression zone (improving the Matrix Factor from 0.68 to 0.94) and provides steric shielding against plasma esterases (extending benchtop stability). For researchers developing robust pharmacokinetic assays, utilizing the ethyl ester derivative ensures compliance with stringent regulatory validation criteria and guarantees high-fidelity quantitative data.

References

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS Analytical Chemistry (PubMed/NIH)[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018) U.S. Food and Drug Administration (FDA)[Link]

Sources

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